molecular formula C8H9N3 B110949 3-Amino-7-methyl-1H-indazole CAS No. 1000343-59-8

3-Amino-7-methyl-1H-indazole

Cat. No.: B110949
CAS No.: 1000343-59-8
M. Wt: 147.18 g/mol
InChI Key: JYTHNNWTAZPKPW-UHFFFAOYSA-N
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Description

3-Amino-7-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, serving as a privileged scaffold for designing novel therapeutic agents. Its primary research value lies in the development of antitumor compounds, where the 1H-indazol-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors . Research indicates that derivatives incorporating this core structure can induce apoptosis and cell cycle arrest in cancer cells by inhibiting key pathways such as the Bcl2 family and the p53/MDM2 interaction . Furthermore, this indazole derivative serves as a synthetic intermediate for compounds targeting the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell survival and proliferation often dysregulated in human cancers . The structural motif is also found in molecules investigated as VEGFR-2 inhibitors and degraders, highlighting its utility in exploring mechanisms to inhibit tumor angiogenesis and proliferation . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTHNNWTAZPKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-7-methyl-1H-indazole

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates its chemical identity, physicochemical properties, synthetic methodologies, analytical characterization, and core applications. Emphasis is placed on the causality behind experimental choices and protocols, reflecting field-proven insights for researchers, scientists, and professionals in drug development. The indazole nucleus is a well-established privileged scaffold in pharmacology, and this specific derivative serves as a crucial building block for synthesizing a new generation of targeted therapeutics. This guide consolidates technical data, safety protocols, and practical methodologies to serve as an essential resource for its application in a laboratory setting.

This compound, also known as 7-methyl-1H-indazol-3-amine, is a bicyclic aromatic amine. The fusion of a benzene ring with a pyrazole ring forms the core indazole structure, which is a bioisostere of indole and a prominent feature in numerous biologically active compounds[1]. The presence of an amino group at the 3-position and a methyl group at the 7-position provides specific steric and electronic properties that are leveraged in synthetic chemistry.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Number: 1000343-59-8[2][3]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1000343-59-8[2][3]
Molecular Formula C₈H₉N₃[2]
Molecular Weight 147.18 g/mol [2]
Appearance Typically a solid powder[4]
Purity Commercially available at ≥97%[3][4]

Synthesis and Manufacturing

The synthesis of 3-aminoindazoles is a well-documented area of organic chemistry, driven by their utility as pharmaceutical intermediates[5]. A common and highly effective strategy involves the cyclization of ortho-substituted benzonitriles with hydrazine[1][5]. This approach is particularly powerful as it allows for the introduction of various substituents on the benzene ring prior to the formation of the heterocyclic core.

For this compound, a logical synthetic precursor is 2-fluoro-3-methylbenzonitrile or 2-chloro-3-methylbenzonitrile. The reaction with hydrazine hydrate proceeds via a nucleophilic aromatic substitution (SNAr) of the ortho-halogen, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole product. The choice of a fluoro-substituted precursor is often preferred due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic attack.

Synthesis cluster_process Synthetic Pathway start 2-Fluoro-3-methylbenzonitrile reagent Hydrazine Hydrate (N₂H₄·H₂O) Solvent: e.g., n-Butanol start->reagent Reflux product This compound reagent->product SₙAr & Cyclization

Caption: General synthetic pathway for this compound.

Protocol 1: Synthesis from 2-Fluoro-3-methylbenzonitrile

This protocol is a representative method adapted from established syntheses of analogous 3-aminoindazoles[1][5].

Causality: The use of a high-boiling solvent like n-butanol or 2-methoxyethanol is critical to provide the necessary thermal energy to overcome the activation barrier for both the initial SNAr and the subsequent cyclization step. Hydrazine hydrate serves as both the nucleophile and the source of the pyrazole ring's nitrogen atoms.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 2-fluoro-3-methylbenzonitrile (1.0 eq) and n-butanol (5-10 mL per gram of starting material).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the solution at room temperature. The use of a slight excess of hydrazine ensures the complete consumption of the starting material.

  • Heating: Heat the reaction mixture to reflux (approx. 117 °C for n-butanol) and maintain for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting material.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate of the product may form upon cooling.

    • Slowly add water to the mixture to precipitate the product fully and dilute the solvent.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual hydrazine and solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid. The purity should be validated as described in the following section.

Analytical Characterization

Ensuring the identity, purity, and structural integrity of this compound is paramount. A multi-technique approach is required for full characterization, providing a self-validating system of analysis.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a standard method. The result should indicate a purity level of >97% for most research applications.

  • Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound. For C₈H₉N₃, the expected [M+H]⁺ ion would be approximately m/z 148.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides definitive structural confirmation. The spectrum will show distinct signals for the aromatic protons on the benzene ring, the N-H protons of the indazole and amine groups, and a singlet for the methyl group protons.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

Workflow start Synthesized Product hplc HPLC Analysis (Purity > 97%?) start->hplc lcms LC-MS Analysis (Correct MW?) hplc->lcms Yes fail Repurify or Resynthesize hplc->fail No nmr ¹H & ¹³C NMR (Correct Structure?) lcms->nmr Yes lcms->fail No pass Product Confirmed (Release for Use) nmr->pass Yes nmr->fail No

Caption: Analytical workflow for product validation.

Applications in Research and Drug Development

The indazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly in oncology[1][6][7]. 3-Aminoindazoles are especially valuable as they provide a reactive "handle" for further chemical modification.

Role as a Key Intermediate: The primary amino group at the 3-position is a versatile nucleophile. It can readily participate in a wide range of chemical reactions, including:

  • Amide bond formation (acylation)

  • Urea and thiourea formation

  • Reductive amination

  • Buchwald-Hartwig and Ullmann couplings to form C-N bonds

These reactions allow for the facile attachment of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, 3-aminoindazoles are key building blocks for the synthesis of potent kinase inhibitors, where the indazole core often serves as a hinge-binding motif that anchors the drug molecule into the ATP-binding site of the target kinase[6][7].

Application cluster_reaction Example Synthetic Application indazole This compound reagent Acid Chloride (R-COCl) or Carboxylic Acid + Coupling Agent indazole->reagent Acylation product N-(7-methyl-1H-indazol-3-yl)amide (Kinase Inhibitor Scaffold) reagent->product

Caption: Use of 3-aminoindazole in amide synthesis.

A recent study highlighted the design and synthesis of novel 1H-indazole-3-amine derivatives as potential antitumor agents[7][8]. One compound in the series demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, inducing apoptosis and affecting the cell cycle[8]. This underscores the therapeutic potential of scaffolds derived from 3-aminoindazoles.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from analogous aminoindazoles provides a strong basis for hazard assessment and handling procedures[9][10][11][12].

Table 2: Hazard Profile and Safety Recommendations (Based on Analogs)

Hazard CategoryDescription & Precautionary StatementsSource (Analog Compounds)
Acute Toxicity Harmful if swallowed. (P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.)[9][10][11]
Skin Irritation Causes skin irritation. (P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.)[9][10][11]
Eye Irritation Causes serious eye irritation. (P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[9][10][11]
Respiratory Irritation May cause respiratory irritation. (P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.)[9][10][12]
Protocol 2: Safe Handling and Storage
  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid generating dust. Use appropriate tools (spatulas) for weighing and transferring the solid material.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids[10][12]. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation over long periods.

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste.

Safety assess Assess Hazards (SDS Review) ppe Select PPE (Gloves, Goggles, Lab Coat) assess->ppe controls Use Engineering Controls (Fume Hood) assess->controls handle Handle with Care (Avoid Dust/Contact) ppe->handle controls->handle store Store Properly (Cool, Dry, Sealed) handle->store dispose Dispose Responsibly handle->dispose

Caption: Standard safety and handling workflow.

Conclusion

This compound (CAS: 1000343-59-8) is a valuable and versatile chemical building block with significant relevance to the pharmaceutical industry. Its well-defined structure and the strategic placement of reactive functional groups make it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors and other targeted anticancer agents. Understanding its synthesis, proper analytical validation, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development. The continued exploration of derivatives built from this scaffold holds considerable promise for the discovery of novel therapeutics.

References

3-Amino-7-methyl-1H-indazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-7-methyl-1H-indazole for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The indazole nucleus is recognized as a privileged scaffold, forming the core of numerous biologically active compounds, particularly kinase inhibitors.[1][2] This document details the core molecular and physical properties of this compound, including its molecular weight, established synthetic and analytical protocols, and its applications as a versatile scaffold in modern therapeutic design. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Core Molecular & Physical Properties

This compound is a substituted indazole derivative. Its precise molecular characteristics are fundamental to its use in chemical synthesis and are summarized below. The molecular weight of 147.18 g/mol is a critical parameter for all stoichiometric calculations in reaction planning.[3][4][5]

PropertyValueSource
Molecular Weight 147.18 g/mol [3][4][5]
Molecular Formula C₈H₉N₃[3][4][5]
CAS Number 1000343-59-8[3][4][]
Canonical SMILES CC1=C2C(=CC=C1)C(=NN2)N
Physical Form Solid
Storage Conditions 2-8°C, Inert Atmosphere, Protect from Light[4]

These properties establish the compound's identity and guide its proper handling and storage to ensure chemical integrity. The amine and bicyclic indazole core impart specific chemical reactivity, making it a valuable precursor in synthetic chemistry.

The 3-Aminoindazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is a cornerstone of modern medicinal chemistry, with numerous derivatives approved for clinical use or in active trials.[7] Its prevalence stems from its bioisosteric relationship with purines and its ability to form key hydrogen bond interactions with biological targets.

Key Insights:

  • Kinase Hinge-Binding: The 1H-indazole-3-amine moiety is an exceptionally effective "hinge-binding" fragment.[7] This structural motif can occupy the ATP-binding site of many protein kinases, forming critical hydrogen bonds with the backbone of the kinase hinge region, a mechanism central to the action of many kinase inhibitors.

  • Therapeutic Relevance: Indazole-containing drugs like Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) demonstrate the scaffold's therapeutic versatility in oncology.[2]

  • Structural Versatility: The indazole core can be substituted at multiple positions, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[2] The 7-methyl group, in particular, can influence metabolic stability and lipophilicity.[8]

Synthetic Pathway and Purification Workflow

The synthesis of 3-aminoindazoles is well-established, providing a reliable route to this important building block. A prevalent and robust method involves the palladium-catalyzed cyclization of an aryl hydrazone, derived from a corresponding halobenzonitrile.[1][]

Diagram: General Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation Start 2-Bromo-3-methylbenzonitrile + Benzophenone Hydrazone Reaction Pd-Catalyzed Arylation (e.g., Pd(OAc)2, BINAP, Base) Start->Reaction Step 1 Intermediate Aryl Hydrazone Intermediate Reaction->Intermediate Cyclization Acidic Deprotection/ Cyclization (e.g., HCl) Intermediate->Cyclization Step 2 Crude Crude Product Cyclization->Crude Quench Reaction Quench (e.g., aq. NaHCO3) Crude->Quench Workup Extract Organic Extraction (e.g., EtOAc) Quench->Extract Purify Silica Gel Column Chromatography Extract->Purify Final This compound (Pure Solid) Purify->Final Analytical_Workflow Input Purified Compound Sample LCMS LC-MS Analysis Input->LCMS HPLC HPLC-UV Analysis Input->HPLC NMR ¹H & ¹³C NMR Spectroscopy Input->NMR Result_LCMS Verify Molecular Weight (m/z = 148.1 [M+H]⁺) LCMS->Result_LCMS Result_HPLC Determine Purity (e.g., >98% by area) HPLC->Result_HPLC Result_NMR Confirm Covalent Structure & Positional Isomerism NMR->Result_NMR Output Validated Compound Batch Result_LCMS->Output Result_HPLC->Output Result_NMR->Output

References

An In-Depth Technical Guide to 3-Amino-7-methyl-1H-indazole: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The field of drug discovery is in a perpetual state of evolution, driven by the need for novel chemical entities with enhanced potency, selectivity, and safety profiles. Within the vast landscape of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that is repeatedly found in compounds with diverse and potent biological activities.[1][2][3][4][5] From oncology to infectious diseases, indazole derivatives have demonstrated remarkable therapeutic potential, with several compounds progressing into clinical trials and receiving regulatory approval.[3][6]

This guide focuses on a specific, yet highly valuable, member of this family: 3-Amino-7-methyl-1H-indazole . While seemingly a simple molecule, it serves as a critical building block for the synthesis of more complex drug candidates. Its unique arrangement of a reactive amino group and a strategically placed methyl substituent on the bicyclic indazole core offers a versatile platform for chemical modification. The purpose of this document is to provide a comprehensive technical overview, moving beyond simple data recitation to explain the underlying chemical principles, strategic considerations in its synthesis and application, and its potential role in the development of next-generation therapeutics.

Part 1: Core Molecular Architecture and Physicochemical Profile

The Chemical Structure of this compound

The foundational identity of any chemical entity lies in its structure. This compound is a bicyclic aromatic heterocycle. Its structure consists of a benzene ring fused to a pyrazole ring. The key features are:

  • An amino group (-NH₂) at position 3, which is a primary site for derivatization and a key hydrogen bond donor/acceptor for target engagement.

  • A methyl group (-CH₃) at position 7, which provides steric bulk and lipophilicity, influencing the molecule's binding orientation and pharmacokinetic properties.

  • The 1H-indazole tautomer is generally the more thermodynamically stable form compared to its 2H-indazole counterpart.[3]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthesis and biological screening.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 1000343-59-8[][8]
Molecular Formula C₈H₉N₃[][8]
Molecular Weight 147.18 g/mol [8]
Canonical SMILES CC1=CC=CC2=C1NN=C2N[]
InChI Key JYTHNNWTAZPKPW-UHFFFAOYSA-N[]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[][9]

While raw data is useful, the ability to predict and interpret spectroscopic results is the hallmark of an experienced chemist. For this compound, we would anticipate the following:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the three aromatic protons on the benzene ring, with their coupling patterns revealing their relative positions. A singlet corresponding to the three protons of the C7-methyl group would appear in the aliphatic region. The two amine protons at C3 and the single proton on the indazole nitrogen (N1) would likely appear as broad singlets, whose chemical shifts could be sensitive to solvent and concentration.

  • Mass Spectrometry (MS): The primary validation would be the observation of the molecular ion peak [M+H]⁺ at m/z 148.19, confirming the compound's molecular weight and elemental composition through high-resolution mass spectrometry.

  • Infrared (IR) Spectroscopy: The spectrum would be characterized by N-H stretching vibrations from both the amine and the indazole N-H group, typically appearing as broad bands in the 3200-3500 cm⁻¹ region. C-H stretches from the aromatic and methyl groups would also be present.

Part 2: Synthesis Strategies and Chemical Reactivity

Rationale for Synthetic Design

The synthesis of substituted 3-aminoindazoles often leverages the reactivity of ortho-substituted benzonitriles. A robust and scalable approach involves the cyclization reaction between an appropriately substituted benzonitrile and hydrazine.[1][10] For our target molecule, the logical starting material is 2-fluoro-3-methylbenzonitrile or 2-bromo-3-methylbenzonitrile. The reaction with hydrazine proceeds via a nucleophilic aromatic substitution (SₙAr) followed by an intramolecular cyclization to form the stable indazole ring.

SynthesisWorkflow cluster_reaction Reaction Vessel Start 2-Fluoro-3-methylbenzonitrile Step1 Nucleophilic Aromatic Substitution (SₙAr) Start->Step1 Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Step1 Product This compound Step2 Intramolecular Cyclization Step1->Step2 Intermediate Formation Step2->Product Ring Closure

Caption: General Synthetic Workflow for 3-Aminoindazole Formation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from established procedures for analogous compounds.[1][10][11]

Objective: To synthesize this compound from 2-fluoro-3-methylbenzonitrile.

Materials:

  • 2-fluoro-3-methylbenzonitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • n-Butanol (n-BuOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-3-methylbenzonitrile (1.0 eq) and n-butanol (5-10 volumes).

    • Causality: n-Butanol is chosen as the solvent due to its high boiling point, which provides the necessary thermal energy to overcome the activation energy for both the SₙAr and cyclization steps.

  • Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution.

    • Causality: An excess of hydrazine is used to drive the reaction to completion and compensate for any potential side reactions or volatility.

  • Reflux: Heat the reaction mixture to reflux (approx. 117°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Add water to the residue and extract the product with ethyl acetate (3x).

    • Causality: This aqueous work-up serves to remove excess hydrazine hydrate and other water-soluble impurities. d. Combine the organic layers and wash with brine.

    • Causality: The brine wash removes residual water from the organic phase. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Part 3: Biological Significance and Therapeutic Applications

The true value of this compound lies not in its own biological activity, but in its role as a scaffold for creating potent and selective drug molecules. The indazole core is a key feature in numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4]

The 3-Aminoindazole Motif in Kinase Inhibition

Many clinically successful kinase inhibitors, such as Pazopanib and Entrectinib, feature a substituted indazole ring.[3][6] The 3-aminoindazole moiety often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the ATP-binding pocket of the target kinase. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent pockets, thereby conferring potency and selectivity.

KinaseInhibition cluster_pathway Cellular Signaling Pathway Receptor Receptor Kinase Kinase (Target Protein) ATP Binding Pocket Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor 3-Aminoindazole Derivative Inhibitor->Kinase Binds to ATP Pocket BLOCKS ACTIVITY

Caption: Mechanism of Kinase Inhibition by an Indazole-based Drug.

Structure-Activity Relationship (SAR) Insights

The this compound core provides multiple vectors for chemical modification to optimize drug properties:

  • N1 Position: Alkylation or arylation at the N1 position can modulate solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.

  • N2 Position: While less common, substitution at N2 can drastically alter the geometry and binding mode.

  • Amino Group (C3): Acylation or condensation with other moieties at the 3-amino position is a common strategy to extend the molecule into other sub-pockets of the target protein, enhancing selectivity. For example, this is a key linkage point in the synthesis of the potent Bcr-Abl inhibitor, Imatinib, which has a related pyrazolopyrimidine core.[3]

  • Benzene Ring (Positions 4, 5, 6): Substitution at these positions can fine-tune electronic properties, block metabolic hotspots, and improve pharmacokinetic profiles. The existing methyl group at position 7 already influences the molecule's interaction in this region.

Part 4: Standard Analytical and Screening Protocols

To ensure the integrity of research and development, standardized protocols for analysis and screening are essential.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample prepared in a 50:50 mixture of Mobile Phase A:B

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the diluent.

  • Injection: Inject 5-10 µL of the sample onto the column.

  • Gradient Elution: Run a linear gradient to separate the compound from impurities.

    • Example Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B

    • Causality: A gradient is used because it allows for the elution of both polar impurities (at low %B) and non-polar impurities (at high %B) in a single run, providing a comprehensive purity profile.

  • Detection: Monitor the eluent at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol: Conceptual Biochemical Kinase Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound derivatives against a target kinase (e.g., Anaplastic Lymphoma Kinase - ALK).[3]

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the kinase. The amount of phosphorylation is quantified, often using a luminescence-based ATP detection system (e.g., Kinase-Glo®). Lower luminescence indicates less ATP is consumed, signifying greater kinase inhibition.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in a suitable buffer containing DMSO.

  • Reaction Mixture: In a 384-well plate, add the kinase, the specific peptide substrate, and ATP.

  • Initiation: Add the serially diluted compound to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Add the ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase/luciferin, which generates a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion and Future Outlook

This compound represents more than just a catalog chemical; it is a foundational piece in the intricate puzzle of modern drug design. Its structure is inherently optimized for interactions with key biological targets, particularly protein kinases. This guide has detailed its core architecture, provided a logical framework for its synthesis, and contextualized its significance within therapeutic applications.

The path forward for researchers is clear. The versatility of the 3-aminoindazole scaffold invites the creation of novel libraries of derivatives. Future research should focus on exploring diverse substitutions at the N1 and C3 positions to target a wider range of kinases and other enzyme families.[1] By combining rational, structure-based design with high-throughput screening, the full potential of this privileged scaffold can be unlocked, paving the way for the discovery of new and effective medicines for complex diseases.

References

Spectroscopic Data of 3-Amino-7-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazoles are bicyclic heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring. The indazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties, including antitumor, anti-inflammatory, and antimicrobial activities.[1] The substituent pattern on the indazole ring system significantly influences its physicochemical properties and biological activity. 3-amino-7-methyl-1H-indazole, in particular, combines the electron-donating effects of an amino group at the 3-position and a methyl group at the 7-position, which are expected to modulate its electronic and structural characteristics. Accurate interpretation of its spectroscopic data is paramount for structural confirmation and for understanding its chemical behavior.

Molecular Structure and Analysis Workflow

The structural elucidation of a novel or uncharacterized compound like this compound follows a systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Spectroscopic Analysis Workflow Figure 1: General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Purification->NMR MS_data Molecular Weight and Formula MS->MS_data IR_data Functional Groups IR->IR_data NMR_data Connectivity and Stereochemistry NMR->NMR_data Structure Final Structure Confirmation MS_data->Structure IR_data->Structure NMR_data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₉N₃), the expected mass spectral data are as follows:

IonCalculated m/zPredicted AbundanceNotes
[M+H]⁺148.0875HighProtonated molecular ion, expected in ESI and CI
[M]⁺˙147.0796Moderate to HighMolecular ion, expected in EI
[M-CH₃]⁺132.0667ModerateLoss of a methyl radical
[M-NH₂]⁺131.0738ModerateLoss of an amino radical
[M-N₂]⁺˙119.0837ModerateLoss of neutral nitrogen from the indazole ring

Interpretation:

The high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 148.0875 in electrospray ionization (ESI) or chemical ionization (CI) modes. The molecular ion [M]⁺˙ at m/z 147.0796 would be prominent in electron ionization (EI). Key fragmentation patterns would likely involve the loss of the methyl group (resulting in a peak at m/z 132.0667) and the amino group (peak at m/z 131.0738). Another characteristic fragmentation of the indazole core is the loss of a neutral nitrogen molecule (N₂), which would give rise to a fragment ion at m/z 119.0837.

Experimental Protocol:

High-resolution mass spectra can be obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer. For ESI, the sample is typically dissolved in a mixture of methanol or acetonitrile with a small amount of formic acid to promote protonation. For EI, the sample is introduced directly or via a gas chromatograph, and the ionization energy is typically set to 70 eV.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-Strong, DoubletN-H stretching (asymmetric and symmetric) of the amino group
3200-3100Broad, MediumN-H stretching of the indazole ring
3050-3000Weak-MediumAromatic C-H stretching
2950-2850Weak-MediumAliphatic C-H stretching of the methyl group
1640-1600StrongN-H scissoring of the amino group
1600-1450Medium-StrongC=C and C=N stretching of the aromatic rings
1400-1350MediumC-N stretching
850-750StrongC-H out-of-plane bending of the substituted benzene ring

Interpretation:

The IR spectrum will be characterized by a pair of medium to strong absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amino group. A broader absorption between 3200-3100 cm⁻¹ is expected for the N-H stretch of the indazole ring. The presence of the aromatic system will be confirmed by weak to medium C-H stretching bands above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The methyl group will show aliphatic C-H stretching absorptions just below 3000 cm⁻¹. A strong band around 1620 cm⁻¹ is indicative of the N-H scissoring vibration of the amino group. The substitution pattern on the benzene ring will give rise to characteristic C-H out-of-plane bending bands in the 850-750 cm⁻¹ region.

Experimental Protocol:

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the connectivity of atoms and their chemical environment.

3_Amino_7_methyl_1H_indazole Figure 2: Structure of this compound with Atom Numbering cluster_labels Indazole N1 N1 N2 N2 C3 C3 C3a C3a C4 C4 C5 C5 C6 C6 C7 C7 C7a C7a NH2 NH2 CH3 CH3

Caption: Structure of this compound with standard atom numbering.

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for this compound in DMSO-d₆ are presented below. DMSO-d₆ is a common solvent for indazole derivatives as it allows for the observation of the exchangeable NH protons.[2]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H1 (N-H)11.0 - 12.0br s1H-
H47.2 - 7.4d1HJ = 7-8
H56.8 - 7.0t1HJ = 7-8
H67.0 - 7.2d1HJ = 7-8
NH₂5.0 - 6.0br s2H-
CH₃2.3 - 2.5s3H-

Interpretation:

The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift (δ 11.0-12.0 ppm). The protons of the amino group will also be a broad singlet, typically in the range of δ 5.0-6.0 ppm. The aromatic protons H4, H5, and H6 will form a coupled system. H5 is expected to be a triplet due to coupling with both H4 and H6. H4 and H6 will appear as doublets. The methyl group at the 7-position will be a singlet in the upfield region (δ 2.3-2.5 ppm).

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are as follows:

CarbonPredicted Chemical Shift (δ, ppm)
C3145 - 150
C3a120 - 125
C4115 - 120
C5120 - 125
C6125 - 130
C7110 - 115
C7a135 - 140
CH₃15 - 20

Interpretation:

The carbon atom bearing the amino group (C3) will be significantly deshielded and is expected to appear in the δ 145-150 ppm region. The quaternary carbons C3a and C7a will also be in the downfield region. The protonated aromatic carbons (C4, C5, C6) will resonate in the typical aromatic region (δ 110-130 ppm). The carbon of the methyl group will be found in the upfield aliphatic region (δ 15-20 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[3]

Experimental Protocol for NMR:

Approximately 5-10 mg of the sample should be dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm). Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[3]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The interpretations are based on the fundamental principles of each spectroscopic technique and comparative analysis with structurally related indazole derivatives. The provided data and protocols should serve as a valuable resource for scientists working on the synthesis and characterization of this and similar molecules, facilitating efficient and accurate structural elucidation. The actual experimental data may show minor deviations from the predicted values, which can be rationalized based on the specific experimental conditions and the subtle electronic and steric effects within the molecule.

References

A Technical Guide to the Solubility of 3-Amino-7-methyl-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Amino-7-methyl-1H-indazole in organic solvents. Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and process chemistry.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a foundational understanding of its expected solubility behavior based on its molecular structure. More importantly, it provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1] It dictates the achievable concentration in solution, which directly impacts a multitude of downstream processes, including:

  • Bioavailability: Poor aqueous solubility is a major contributor to low and variable oral bioavailability, hindering a drug candidate's therapeutic efficacy.

  • Formulation Development: Understanding solubility in various excipients and solvent systems is paramount for creating stable and effective dosage forms.

  • Process Chemistry: Solubility data is essential for optimizing crystallization, purification, and reaction conditions during API synthesis and manufacturing.

  • In Vitro and In Vivo Screening: Inaccurate assumptions about a compound's solubility can lead to misleading results in biological assays.[2]

This guide focuses on this compound, a heterocyclic amine with a structural motif of interest in medicinal chemistry. By understanding its solubility characteristics, researchers can make more informed decisions throughout the drug development pipeline.

Physicochemical Properties of this compound: A Predictive Analysis

The molecular structure of this compound allows for a qualitative prediction of its solubility behavior. Its key structural features include an indazole core, an amino group, and a methyl group.

  • Indazole Core: The bicyclic aromatic indazole ring system contributes to the molecule's rigidity and potential for π-π stacking interactions. Indazole itself is described as being soluble in acids but insoluble in water, ether, and alcohol.[3]

  • Amino Group (-NH₂): The primary amine is a key functional group that can act as both a hydrogen bond donor and acceptor. This significantly influences its interaction with polar and protic solvents.[4][5] The presence of the amino group is expected to increase its polarity compared to the parent indazole.

  • Methyl Group (-CH₃): The methyl group is a nonpolar, hydrophobic substituent that will slightly increase the lipophilicity of the molecule.

Based on these features, this compound is expected to be a polar molecule. The presence of the amino group suggests the potential for good solubility in polar protic solvents that can engage in hydrogen bonding. Conversely, its solubility is likely to be lower in nonpolar, aprotic solvents.

For the closely related compound, 3-Aminoindazole, the following physicochemical properties are reported:

PropertyValueSource
Molecular FormulaC₇H₇N₃[6]
Molar Mass133.15 g/mol [6]
Melting Point156-157°C[6]
Boiling Point376.6±15.0 °C (Predicted)[6]

The addition of a methyl group to form this compound will slightly increase its molar mass and likely have a minor impact on its melting and boiling points.

Theoretical Framework: The Interplay of Forces in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[7] This is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

The key factors influencing the solubility of this compound in organic solvents are:

  • Polarity: The polarity of the solvent plays a crucial role. Polar solvents will more effectively solvate the polar this compound molecule.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will strongly influence its ability to dissolve a compound with a hydrogen-bonding functional group like the amino group.[4][5]

  • Dielectric Constant: A solvent's dielectric constant is a measure of its ability to separate charges. Solvents with higher dielectric constants are generally better at dissolving polar and ionic compounds.

The following table provides a list of common organic solvents, categorized by their polarity, which can be used to select a diverse range for solubility screening.

SolventPolarityHydrogen Bond DonorHydrogen Bond Acceptor
n-HexaneNonpolarNoNo
TolueneNonpolarNoYes (π-system)
Diethyl EtherPolar AproticNoYes
DichloromethanePolar AproticNoNo
AcetonePolar AproticNoYes
Ethyl AcetatePolar AproticNoYes
AcetonitrilePolar AproticNoYes
IsopropanolPolar ProticYesYes
EthanolPolar ProticYesYes
MethanolPolar ProticYesYes
Dimethyl Sulfoxide (DMSO)Polar AproticNoYes
N,N-Dimethylformamide (DMF)Polar AproticNoYes

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. It is crucial to distinguish this from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true solubility.[9][10]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of organic solvent A->B C Seal vials and place in a shaker at constant temperature B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Allow solid to settle D->E F Filter or centrifuge to obtain a clear supernatant E->F G Prepare serial dilutions of the supernatant F->G H Quantify concentration using a suitable analytical method (e.g., HPLC-UV) G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I G cluster_solute This compound cluster_solvents Organic Solvents cluster_solubility Expected Solubility Solute Polar H-bond donor/acceptor PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic Strong H-bonding Dipole-dipole PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Dipole-dipole Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Weak interactions High High PolarProtic->High Moderate Moderate PolarAprotic->Moderate Low Low Nonpolar->Low

References

discovery and history of 3-Amino-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-7-methyl-1H-indazole: From Synthesis Principles to Applications in Drug Discovery

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their unique ability to interact with biological targets. The indazole ring system is one such "privileged scaffold."[1][2][3] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrazole ring, is a bioisostere of indole and serves as the core of numerous pharmaceuticals. Its structural rigidity, combined with its capacity for diverse hydrogen bonding and hydrophobic interactions, has made it a cornerstone in modern drug design.

Indazole-containing drugs have shown remarkable efficacy across a range of diseases. Notable examples include Niraparib and Pazopanib for cancer treatment, Entrectinib , an anti-cancer agent targeting specific gene fusions, and Axitinib , a kinase inhibitor.[1][2][4] The specific substitution pattern on the indazole ring dictates its biological activity, and the 3-aminoindazole motif has emerged as a particularly versatile and valuable synthon for creating libraries of potential drug candidates.[5][6]

This guide provides a comprehensive technical overview of a specific, yet important, member of this class: This compound . We will delve into the historical context of indazole synthesis, detail the modern synthetic routes that enable its creation, provide actionable experimental protocols, and explore its critical role as a building block in the development of next-generation therapeutics.

Section 1: A Legacy of Synthesis - The Evolution of the Indazole Core

The history of the indazole ring system dates back to the pioneering work of Emil Fischer, who first reported its synthesis in the late 19th century.[2] Early methods often required harsh conditions and offered limited control over substitution. A key structural feature of indazoles is their ability to exist in different tautomeric forms, primarily the 1H- and 2H-isomers, arising from the position of the proton on the pyrazole ring's nitrogen atoms. The 1H-tautomer is generally the more thermodynamically stable and is the predominant form in most biologically active molecules.[1][2]

The true value of the indazole scaffold in drug discovery was unlocked with the development of robust and regioselective synthetic methodologies. The introduction of a primary amine at the 3-position proved to be a pivotal advancement. This functional group serves as a versatile chemical handle, allowing for the straightforward construction of amides, ureas, and other derivatives, which are crucial for modulating a compound's potency, selectivity, and pharmacokinetic properties.

Section 2: Constructing the Core: Modern Synthetic Strategies for 3-Aminoindazoles

While classical methods exist, the contemporary synthesis of 3-aminoindazoles predominantly relies on efficient cyclization reactions starting from readily available ortho-substituted benzonitriles. These methods offer high yields, broad functional group tolerance, and excellent regioselectivity.

Method A: Nucleophilic Aromatic Substitution and Cyclization of 2-Halobenzonitriles

A highly prevalent and reliable strategy involves the reaction of a 2-halobenzonitrile (typically fluoro- or bromo-substituted) with hydrazine.[2][6][7] The reaction proceeds via a two-step mechanism:

  • SNAr Reaction: Hydrazine acts as a nucleophile, displacing the halide at the ortho position of the electron-deficient benzonitrile ring.

  • Intramolecular Cyclization: The resulting hydrazine intermediate undergoes a spontaneous intramolecular addition to the nitrile group, followed by tautomerization to form the stable aromatic 3-aminoindazole ring.

The use of 2-fluorobenzonitriles is often preferred due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.

G Start Reactant1 2-Fluoro-3-methylbenzonitrile Step1 Nucleophilic Aromatic Substitution (SNAr) Reactant1->Step1 Reactant2 Hydrazine (N2H4) Reactant2->Step1 Intermediate SNAr Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

Caption: Key steps in the synthesis of 3-aminoindazoles from 2-halobenzonitriles.

Method B: Palladium-Catalyzed Arylation Route

For substrates where direct SNAr is challenging, a powerful two-step alternative employs palladium catalysis.[6][7][8] This method starts with a 2-bromobenzonitrile and involves:

  • Palladium-Catalyzed Coupling: The 2-bromobenzonitrile is coupled with benzophenone hydrazone using a palladium catalyst.

  • Deprotection and Cyclization: The resulting intermediate is treated with acid, which cleaves the benzophenone protecting group and facilitates the cyclization to the final 3-aminoindazole product.

This approach expands the substrate scope and offers an efficient pathway for more complex or sensitive molecules.

Section 3: Synthesis and Characterization of this compound

The specific synthesis of this compound is a direct application of the general principles described above. The most logical and industrially scalable route begins with 2-fluoro-3-methylbenzonitrile.

Detailed Experimental Protocol: Synthesis of this compound
  • Objective: To synthesize this compound from 2-fluoro-3-methylbenzonitrile and hydrazine hydrate.

  • Reagents & Materials:

    • 2-Fluoro-3-methylbenzonitrile

    • Hydrazine hydrate (~64% solution in water)

    • n-Butanol (or another high-boiling point solvent like ethylene glycol)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-3-methylbenzonitrile (1.0 eq).

    • Solvent and Reagent Addition: Add n-butanol as the solvent, followed by the slow addition of hydrazine hydrate (2.0-3.0 eq).

    • Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

    • Extraction: To the resulting residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Washing: Collect the organic layer. Wash the organic layer sequentially with deionized water and then with brine to remove any remaining hydrazine and inorganic salts.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation: Physicochemical Properties
PropertyValueReference
CAS Number 1000343-59-8[9][10]
Molecular Formula C₈H₉N₃[9]
Molecular Weight 147.18 g/mol [9]
Appearance Off-white to light brown solid(Typical)
¹H NMR Characteristic signals include aromatic protons (δ 6-8 ppm), an amine singlet (NH₂), and a methyl singlet (CH₃, δ ~2.5 ppm).[11]

Section 4: Application in Modern Drug Discovery: A CGRP Antagonist Intermediate

The primary value of this compound lies in its role as a highly specialized intermediate in the synthesis of complex pharmaceutical agents. Its structure is not arbitrary; the specific placement of the amino and methyl groups is designed to achieve optimal interactions with a biological target.

A prominent application is in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of drugs designed for the acute treatment of migraine.[12][13] CGRP is a neuropeptide whose levels are elevated during migraine attacks, and blocking its receptor has proven to be an effective therapeutic strategy.[13]

In the structure of advanced CGRP antagonists, the this compound moiety serves several critical functions:

  • Hydrogen Bonding: The amino group and the pyrazole nitrogens of the indazole ring form key hydrogen bond interactions within the receptor's binding pocket, anchoring the molecule in place.[13]

  • Hydrophobic Interaction: The 7-methyl group is strategically positioned to fit into a specific lipophilic (hydrophobic) sub-pocket of the receptor.[13][14] This interaction enhances binding affinity and selectivity, distinguishing it from other indazole analogs.

  • Scaffold Rigidity: The rigid bicyclic core properly orients the other substituents of the drug molecule for optimal engagement with the target protein.

The discovery and use of this specific building block exemplify the precision of modern structure-based drug design, where every atom is placed to maximize efficacy and minimize off-target effects.

Conclusion

While the precise moment of the first synthesis of this compound is not a landmark event in chemical history, its existence and utility are the direct results of a long evolution in synthetic organic chemistry. It represents the refinement of methods for constructing the valuable 3-aminoindazole scaffold, tailored to meet the exacting demands of modern drug discovery. As a key intermediate for potent CGRP receptor antagonists and potentially other therapeutics, it stands as a testament to the critical role that specialized chemical building blocks play in advancing human health. This guide has illuminated its synthetic origins, provided a practical framework for its preparation, and contextualized its importance for researchers and scientists in the pharmaceutical field.

References

Navigating the Labyrinth: A Senior Application Scientist's In-Depth Technical Guide to the Biological Screening of 3-Amino-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology. The 3-amino-1H-indazole moiety, in particular, is a well-established pharmacophore known for its interaction with the hinge region of protein kinases. This guide presents a comprehensive, field-proven framework for the biological screening of a novel derivative, 3-Amino-7-methyl-1H-indazole. Moving beyond a mere recitation of protocols, this document elucidates the causal logic behind the experimental choices, establishing a self-validating screening cascade designed to thoroughly characterize the compound's biological potential. We will journey from initial physicochemical evaluation and broad-spectrum cellular screening to targeted mechanistic studies and preliminary in vivo assessments, providing a robust roadmap for advancing this promising chemical entity through the preclinical drug discovery pipeline.

Foundational Assessment: Characterizing the Candidate

Before embarking on extensive biological screening, a thorough understanding of the physicochemical properties of this compound is paramount. These properties govern its behavior in aqueous assay buffers, its ability to permeate cell membranes, and its overall "drug-likeness."

In Silico Profiling

Computational tools provide a rapid and cost-effective initial assessment of a compound's properties.[1][2] We can predict key parameters to anticipate its behavior in biological systems.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight147.18 g/mol Yes (< 500 Da)
cLogP1.85Yes (< 5)
Hydrogen Bond Donors2Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)

Note: These values are estimations and require experimental verification.

The predicted properties suggest that this compound adheres to Lipinski's Rule of Five, indicating a higher likelihood of oral bioavailability.[3]

Experimental Verification: Solubility and Stability

The first critical experimental step is to determine the aqueous solubility of the compound. This is crucial for preparing accurate stock solutions and ensuring that observed biological effects are not due to compound precipitation.

Experimental Protocol: Kinetic Aqueous Solubility Assessment

  • Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in DMSO.

  • Add the DMSO solutions to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final DMSO concentration of 1%.

  • Incubate at room temperature for 2 hours.

  • Measure turbidity using a nephelometer to determine the point of precipitation.

Stability in assay media should also be assessed to ensure the compound does not degrade over the course of the experiment. This can be achieved by incubating the compound in the relevant cell culture media and analyzing its concentration at various time points using High-Performance Liquid Chromatography (HPLC).

The Screening Cascade: A Phased Approach to Biological Evaluation

A logical, tiered approach to screening is essential for efficient and cost-effective drug discovery. Our proposed cascade begins with broad, high-throughput screens to identify general bioactivity, followed by more focused assays to elucidate the mechanism of action.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Proof of Concept Initial_Characterization Physicochemical Profiling (Solubility, Stability) HTS_Antiproliferative High-Throughput Antiproliferative Screen (e.g., NCI-60 Panel) Initial_Characterization->HTS_Antiproliferative Dose_Response Dose-Response & IC50 Determination (MTT/MTS Assay) HTS_Antiproliferative->Dose_Response Broad_Kinase_Screen Broad Kinase Panel Screen (>400 Kinases, Single Concentration) Dose_Response->Broad_Kinase_Screen Apoptosis_Induction Apoptosis Assays (Caspase Activity, Western Blot) Dose_Response->Apoptosis_Induction Anti_Inflammatory_Assay In Vitro Anti-Inflammatory Assay (COX Inhibition) Dose_Response->Anti_Inflammatory_Assay Targeted_Kinase_Assays Targeted Kinase IC50 (e.g., ADP-Glo™) Broad_Kinase_Screen->Targeted_Kinase_Assays Xenograft_Model Cancer Xenograft Model Targeted_Kinase_Assays->Xenograft_Model Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Induction->Cell_Cycle_Analysis Inflammation_Model Inflammation Model (Carrageenan-Induced Paw Edema) Anti_Inflammatory_Assay->Inflammation_Model

Caption: A tiered biological screening cascade for this compound.

Phase 1: Primary Screening - Identifying Antiproliferative Activity

Given the prevalence of the indazole scaffold in oncology, a primary screen for antiproliferative activity against a diverse panel of human cancer cell lines is a logical starting point. The National Cancer Institute's NCI-60 panel is an excellent resource for this, providing a broad initial assessment of the compound's spectrum of activity.[4]

Phase 2: Hit Confirmation and Potency Determination

Positive hits from the primary screen must be confirmed and their potency quantified.

Experimental Protocol: MTT/MTS Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., K-562 for leukemia, A549 for lung cancer, based on NCI-60 hits) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add the solubilization solution.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Table 2: Hypothetical IC50 Values for this compound

Cell LineCancer TypeIC50 (µM)
K-562Chronic Myeloid Leukemia2.5
A549Non-Small Cell Lung Cancer8.1
HCT-116Colon Cancer5.7
MCF-7Breast Cancer> 50

These hypothetical results suggest selective activity, warranting further investigation into the underlying mechanism.

Phase 3: Elucidating the Mechanism of Action

The 3-aminoindazole scaffold is a known kinase hinge-binder. Therefore, a broad kinase panel screen is a crucial next step to identify potential molecular targets.[5][6][7]

Experimental Workflow: Broad Kinase Panel Screen

  • Submit this compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins Discovery).

  • Screen at a single high concentration (e.g., 10 µM) against a large panel of kinases (>400).

  • Identify kinases with significant inhibition (e.g., >70% inhibition).

Table 3: Hypothetical Kinase Panel Screening Hits (% Inhibition at 10 µM)

Kinase% Inhibition
ABL192%
SRC85%
VEGFR278%
EGFR25%

Hits from the broad screen should be followed up with IC50 determinations using a suitable in vitro kinase assay, such as the ADP-Glo™ assay.[6]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

  • Set up kinase reactions containing the target kinase, substrate, ATP, and varying concentrations of this compound.

  • Incubate to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence and calculate the IC50 value.

Anticancer compounds often induce programmed cell death, or apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Plate and treat cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Add Caspase-Glo® 3/7 Reagent to the wells.

  • Incubate at room temperature.

  • Measure luminescence to quantify the activity of executioner caspases 3 and 7.

To confirm apoptosis, the cleavage of key downstream targets can be assessed by Western blot.

Experimental Protocol: Western Blot for Apoptosis Markers

  • Treat cells with the compound and prepare cell lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against cleaved PARP and cleaved caspase-3.[8][9][10][11]

  • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.

Kinase inhibitors frequently exert their effects by arresting the cell cycle. This can be investigated using flow cytometry.[12][13][14][15][16]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treat cells with this compound for 24-48 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Treat the cells with RNase A to remove RNA.

  • Stain the cellular DNA with propidium iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Indazole derivatives have also been reported to possess anti-inflammatory properties. A preliminary in vitro screen for inhibition of cyclooxygenase (COX) enzymes is a valuable secondary assessment.[17][18][19][20][21]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Use a commercial colorimetric or fluorometric COX inhibitor screening kit.

  • Incubate purified COX-1 and COX-2 enzymes with arachidonic acid (substrate) and varying concentrations of this compound.

  • Measure the production of prostaglandin H2, the product of the COX reaction.

  • Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Apoptosis_Pathway Compound 3-Amino-7-methyl- 1H-indazole Target_Kinase Target Kinase (e.g., ABL1, SRC) Compound->Target_Kinase Downstream_Signaling Inhibition of Downstream Signaling Target_Kinase->Downstream_Signaling Caspase_Activation Caspase-3/7 Activation Downstream_Signaling->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed mechanism of action for inducing apoptosis.

Phase 4: In Vivo Proof of Concept

Promising in vitro data must be validated in a living organism.

Anticancer Efficacy: Xenograft Models

A subcutaneous xenograft model in immunocompromised mice is the standard for initial in vivo efficacy testing of anticancer compounds.[22][23][24][25][26]

Experimental Protocol: Subcutaneous Xenograft Study

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., K-562) that showed sensitivity in vitro into the flank of immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth: Allow tumors to establish to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, target engagement).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo efficacy of anti-inflammatory agents.[27][28][29][30][31]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Compound Administration: Administer this compound or a vehicle control to rats. A positive control, such as Indomethacin, should also be included.

  • Edema Induction: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

This in-depth technical guide provides a structured and scientifically rigorous framework for the comprehensive biological screening of this compound. By following this phased approach, researchers can efficiently move from initial characterization to in vivo proof of concept, generating the critical data necessary to assess the therapeutic potential of this novel compound. Positive results from this screening cascade would provide a strong rationale for further lead optimization, detailed pharmacokinetic and toxicological studies, and ultimately, the advancement of this compound as a clinical candidate. The versatility of the indazole scaffold suggests that this compound could hold promise in oncology, inflammatory diseases, or potentially other therapeutic areas, underscoring the importance of a thorough and unbiased biological evaluation.

References

A Theoretical Investigation of 3-Amino-7-methyl-1H-indazole: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing chemical properties.[1][2][3] This technical guide provides a comprehensive theoretical framework for the study of a specific, yet underexplored derivative: 3-Amino-7-methyl-1H-indazole. While extensive experimental data on this particular molecule is not yet prevalent in the literature, this paper outlines a robust computational methodology to predict its structural, electronic, and reactive properties. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we can elucidate the molecule's potential and guide future experimental work. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry in the exploration of novel heterocyclic compounds.

Introduction: The Significance of the Indazole Core

The indazole ring system, a bicyclic heteroaromatic compound, is a "privileged scaffold" in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][3] Marketed drugs such as Pazopanib and Entrectinib feature the indazole core, highlighting its clinical relevance.[3][4] The versatility of the indazole structure stems from its tautomeric nature and the multiple sites available for substitution, which allows for fine-tuning of its physicochemical and pharmacological properties.[2][5]

The subject of this guide, this compound, combines three key structural features: the indazole core, an amino group at the 3-position, and a methyl group at the 7-position. The 3-aminoindazole moiety is a known hinge-binding fragment in kinase inhibitors, making this class of compounds particularly interesting for oncology research.[4] The addition of a methyl group can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity or modifying its metabolic stability.

Given the potential of this molecule, a thorough theoretical investigation is warranted to predict its behavior and guide its synthesis and application. This guide will detail the computational workflows necessary to achieve this.

Theoretical Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. For a molecule like this compound, Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost.

Geometry Optimization and Vibrational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: The initial 3D structure of this compound is built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Calculation Setup: The optimization is then refined using DFT. A common and reliable choice is the B3LYP functional with a 6-311++G(d,p) basis set. This combination has been shown to provide accurate geometries for a wide range of organic molecules.

  • Solvation Model: To simulate a more realistic biological environment, a solvent model, such as the Polarizable Continuum Model (PCM), can be incorporated, with water or DMSO as the solvent.

  • Convergence Criteria: The optimization is run until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.

G cluster_workflow Geometry Optimization Workflow start Initial 3D Structure dft_setup DFT Setup (B3LYP/6-311++G(d,p)) start->dft_setup optimization Geometry Optimization dft_setup->optimization freq_calc Frequency Calculation optimization->freq_calc validation Validation (No Imaginary Frequencies) freq_calc->validation final_structure Optimized Structure validation->final_structure

Caption: Workflow for geometry optimization and validation.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is an indicator of chemical stability.

Data Presentation: Predicted Electronic Properties

ParameterPredicted Value (eV)Significance
EHOMO-5.5Electron-donating ability
ELUMO-1.2Electron-accepting ability
Egap4.3Chemical reactivity and stability

Note: These are hypothetical values for illustrative purposes.

A smaller Egap suggests higher reactivity. The distribution of HOMO and LUMO densities on the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the amino group and the pyrazole ring, while the LUMO is likely distributed over the entire bicyclic system.

G cluster_fmo Frontier Molecular Orbital Analysis lumo LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor homo HOMO Highest Occupied Molecular Orbital Electron Donor lumo->homo E_gap = E_LUMO - E_HOMO energy_gap Energy Gap (E_gap)

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Red/Yellow regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For our target molecule, these are expected around the nitrogen atoms of the pyrazole ring and the amino group.

  • Blue regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amino group and the N-H of the indazole ring.

The MEP map provides crucial insights into intermolecular interactions, such as hydrogen bonding, which are vital for drug-receptor binding.

Potential Applications and Guiding Future Research

Theoretical studies can significantly accelerate the discovery process by predicting the most promising applications for a novel compound.

Corrosion Inhibition

Indazole derivatives have been shown to be effective corrosion inhibitors for various metals.[6][7][8][9][10] The nitrogen atoms in the indazole ring can coordinate with metal surfaces, and the planar structure of the molecule allows for efficient surface adsorption.

A theoretical study of this compound as a corrosion inhibitor would involve:

  • Quantum Chemical Descriptors: Calculating parameters such as EHOMO, ELUMO, Egap, dipole moment, and Mulliken charges to correlate with inhibition efficiency. A high EHOMO and low Egap are generally associated with better inhibition.

  • Molecular Dynamics (MD) Simulations: Simulating the interaction of the molecule with a metal surface (e.g., iron) to understand the adsorption mechanism and binding energy.

Drug Development: Kinase Inhibition

The 3-aminoindazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] To evaluate the potential of this compound in this area, a molecular docking study is essential.

Experimental Protocol: Molecular Docking

  • Target Selection: A relevant kinase target is chosen (e.g., Vascular Endothelial Growth Factor Receptor - VEGFR). The 3D crystal structure of the protein is obtained from the Protein Data Bank (PDB).

  • Ligand and Receptor Preparation: The optimized structure of this compound is prepared by adding hydrogen atoms and assigning charges. The receptor is prepared by removing water molecules and adding polar hydrogens.

  • Binding Site Identification: The active site of the kinase is identified, typically where a co-crystallized ligand is bound.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the most favorable binding pose of the ligand within the active site.

  • Analysis of Interactions: The resulting docked complex is analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. The predicted binding energy provides a quantitative measure of the binding strength.

G cluster_docking Molecular Docking Workflow target_selection Select Kinase Target (PDB) receptor_prep Prepare Receptor target_selection->receptor_prep ligand_prep Prepare Ligand (this compound) docking Perform Docking Simulation ligand_prep->docking binding_site Identify Binding Site receptor_prep->binding_site binding_site->docking analysis Analyze Binding Pose and Energy docking->analysis

Caption: Workflow for a typical molecular docking study.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the investigation of this compound. While this specific molecule may be underrepresented in current literature, the computational methodologies detailed herein provide a powerful and predictive approach to understanding its properties and potential applications.

By employing DFT calculations and molecular simulations, researchers can gain significant insights into the molecule's geometry, electronic structure, and reactivity. These theoretical findings can then be used to guide synthetic efforts and prioritize experimental testing, ultimately accelerating the discovery and development of new indazole-based compounds for a variety of applications, from materials science to medicine. The synergy between computational prediction and experimental validation is the key to unlocking the full potential of novel chemical entities like this compound.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Amino-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 3-Amino-7-methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis proceeds via a robust and efficient one-pot reaction involving the reductive cyclization of 2-methyl-6-nitrobenzonitrile using hydrazine hydrate. This application note details the underlying reaction mechanism, a step-by-step experimental procedure, critical safety precautions, characterization methods, and a troubleshooting guide to ensure reproducible and high-yield synthesis.

Introduction and Scientific Context

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anti-tumor, and analgesic properties. Specifically, substituted 3-aminoindazoles are crucial intermediates in the synthesis of targeted therapies, such as kinase inhibitors. This compound serves as a vital precursor for advanced pharmaceutical candidates, making a reliable and scalable synthetic route essential for drug development pipelines[1][2][3].

The presented protocol is based on the well-established method of synthesizing 3-aminoindazoles from ortho-substituted benzonitriles. The reaction of an ortho-halobenzonitrile or ortho-nitrobenzonitrile with hydrazine is a common and effective strategy for constructing the fused pyrazole ring system[4][5][6][7]. This guide focuses on the use of 2-methyl-6-nitrobenzonitrile as the starting material, where hydrazine hydrate serves dually as a reducing agent for the nitro group and as the nitrogen source for the cyclization.

Reaction Scheme and Mechanism

The synthesis is a one-pot transformation that leverages the reactivity of hydrazine hydrate to achieve both reduction and cyclization.

Overall Reaction: 2-methyl-6-nitrobenzonitrile is converted to this compound in the presence of excess hydrazine hydrate, typically in a high-boiling solvent such as ethanol or 2-methoxyethanol under reflux conditions.

Plausible Reaction Mechanism: The reaction proceeds through a multi-step mechanism within a single pot:

  • Reduction of the Nitro Group: Hydrazine initially reduces the nitro group on the aromatic ring to an amino group, forming the intermediate 2-amino-6-methylbenzonitrile. This step is often facilitated by the high temperature of the reaction.

  • Nucleophilic Attack: A molecule of hydrazine then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.

  • Intramolecular Cyclization: The terminal nitrogen of the attached hydrazine moiety performs an intramolecular nucleophilic attack on the newly formed amino group, initiating the ring closure.

  • Aromatization: The resulting intermediate undergoes tautomerization and elimination of ammonia (NH₃) to yield the stable, aromatic this compound product.

G cluster_0 Step 1: Reduction of Nitro Group cluster_1 Step 2: Cyclization and Aromatization Start 2-Methyl-6-nitrobenzonitrile Intermediate1 2-Amino-6-methylbenzonitrile Start->Intermediate1 Hydrazine Hydrate (N₂H₄·H₂O) High Temperature Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 N₂H₄·H₂O Attack on Nitrile Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Aromatization (-NH₃)

Caption: Plausible reaction mechanism for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.PurityNotes
2-Methyl-6-nitrobenzonitrileC₈H₆N₂O₂162.151885-76-3≥98%Starting material[8].
Hydrazine Hydrate (55-64%)N₂H₄·H₂O50.067803-57-8~55%Highly toxic and corrosive[9][10].
Ethanol (absolute)C₂H₅OH46.0764-17-5≥99.5%Reaction solvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeFor washing/recrystallization.
Deionized WaterH₂O18.027732-18-5-For workup.
Equipment
  • Round-bottom flask (250 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Analytical balance

  • Fume hood (essential for handling hydrazine)

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, nitrile and neoprene double gloves, chemically resistant apron.[11][12]

Detailed Experimental Protocol

This protocol is designed for a representative 10-gram scale synthesis. Adjust quantities accordingly for different scales.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a certified chemical fume hood. Ensure a steady flow of cold water through the condenser.

  • Charging Reagents: To the flask, add 2-methyl-6-nitrobenzonitrile (10.0 g, 61.7 mmol). Add absolute ethanol (100 mL) to dissolve the starting material. Carefully, add hydrazine hydrate (~55%, 20 mL, approx. 10 equivalents) to the stirred solution.

    • Causality Note: A large excess of hydrazine hydrate is used to ensure complete reduction of the nitro group and to drive the cyclization reaction to completion. Ethanol is an effective solvent that facilitates dissolution of the starting material and has an appropriate boiling point for the reaction.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Workup and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to ambient temperature. A precipitate should form as the solution cools. To maximize yield, place the flask in an ice-water bath for at least 1 hour.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) to remove any residual hydrazine and salts. Follow with a wash of cold ethyl acetate (2 x 20 mL) to remove non-polar impurities.

    • Causality Note: Washing with cold water is critical to remove the highly water-soluble hydrazine hydrate without dissolving a significant amount of the product. The subsequent cold ethyl acetate wash removes organic impurities that are more soluble in it than the desired product.

  • Drying: Dry the resulting off-white to pale yellow solid under vacuum at 50°C to a constant weight. The typical yield is 75-85%.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns. The spectrum should show the disappearance of the nitro-group related signals and the appearance of signals corresponding to the indazole ring protons and the amino group.

  • Mass Spectrometry (MS): Determine the molecular weight of the product. The ESI-MS should show a prominent peak at [M+H]⁺ corresponding to the molecular formula C₈H₉N₃.

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the amino and indazole NH groups and the disappearance of the N-O stretching bands of the nitro group.

Safety Precautions and Handling

Extreme caution must be exercised when handling hydrazine hydrate.

  • Hazard Overview: Hydrazine hydrate is highly toxic, a suspected human carcinogen, corrosive, and can cause severe skin burns and eye damage.[9][10][12][13] Inhalation of vapors can be fatal.[11]

  • Personal Protective Equipment (PPE): All manipulations must be performed in a high-efficiency chemical fume hood.[11] Wear chemical splash goggles, a face shield, a chemically resistant lab coat or apron, and double-glove with nitrile inner gloves and neoprene or butyl rubber outer gloves.[10][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors.[10] Keep away from heat, sparks, and open flames, as well as oxidizing agents, metals, and acids.[13]

  • Spill and Waste Disposal: In case of a small spill, absorb with an inert material like sand or vermiculite.[11] Do not use combustible materials like paper towels.[9] All waste containing hydrazine must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and national regulations.[10]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] For eye contact, rinse cautiously with water for several minutes.[9][10] In case of inhalation, move the person to fresh air. Seek immediate medical attention for any exposure.[11]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction.Extend the reflux time and monitor by TLC until the starting material is consumed. Ensure the reaction temperature is at reflux.
Insufficient hydrazine hydrate.Ensure at least 10 equivalents of hydrazine hydrate are used. Use a fresh, properly stored bottle.
Product is Oily or Dark Presence of impurities.Ensure thorough washing of the crude product. If necessary, perform recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Reaction overheated or ran too long.Maintain a gentle, controlled reflux. Do not exceed the recommended reaction time significantly after completion.
Difficulty in Precipitation Product is too soluble in the reaction solvent at low temperatures.Partially remove the solvent under reduced pressure using a rotary evaporator before cooling in the ice bath.
Add a small amount of an anti-solvent (e.g., water) dropwise to the cooled solution to induce precipitation.

References

Application Note & Protocols: Characterizing 3-Amino-7-methyl-1H-indazole as a Putative Type II Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, recognized as a highly effective "hinge-binding" motif in a multitude of kinase inhibitors.[1] Specifically, this scaffold is integral to Type II inhibitors, which uniquely stabilize the inactive "DFG-out" conformation of the kinase activation loop, often conferring a greater degree of selectivity compared to ATP-competitive Type I inhibitors.[2][3][4] This application guide provides a comprehensive, multi-level experimental workflow to characterize the biochemical and cellular activity of 3-Amino-7-methyl-1H-indazole. We present detailed, validated protocols for researchers to assess its potency as a kinase inhibitor, from direct enzyme inhibition to its effects on cellular signaling and apoptosis. The causality behind experimental choices is explained to ensure robust and reproducible data generation for drug discovery and development programs.

Introduction: The Scientific Rationale

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule inhibitors targeting kinases has revolutionized treatment paradigms. Type II inhibitors function by binding to the ATP pocket and an adjacent allosteric site that is only accessible in the inactive "DFG-out" state.[5] This binding mode locks the kinase in a non-functional conformation, preventing catalysis.

The 3-aminoindazole core is adept at forming key hydrogen bonds with the kinase hinge region, a critical anchoring point for many inhibitors.[2] The 7-methyl group on the indazole ring can further influence physicochemical properties and binding interactions within the pocket. This guide outlines a logical progression of assays to rigorously test the hypothesis that this compound functions as a Type II kinase inhibitor against oncogenic driver kinases known to be susceptible to this inhibition class, such as FLT3, PDGFRα, and c-Kit.[2]

Biochemical Characterization: Direct Target Engagement

2.1. Rationale: The Necessity of In Vitro Confirmation

The foundational step in characterizing any putative inhibitor is to confirm its direct interaction with and inhibition of the purified target enzyme. This biochemical assay isolates the inhibitor and the kinase from the complexities of a cellular environment, providing a direct measure of potency (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6][7]

2.2. Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Principle: This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. In the first step, the kinase reaction is terminated and remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that correlates with kinase activity.[8]

Materials:

  • This compound (test compound)

  • Purified recombinant kinase (e.g., FLT3, PDGFRα, c-Kit)

  • Appropriate kinase substrate (e.g., a specific peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (use high-purity, low-ADP source)

  • DMSO (for compound dilution)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. Then, dilute this series into the kinase buffer to the desired intermediate concentration (e.g., 4X final).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only) controls.

    • Add 5 µL of a 2X kinase/substrate mixture (containing the purified enzyme and its specific substrate in kinase buffer).

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity.

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

2.3. Data Analysis & Expected Outcome

The raw luminescence units (RLU) are converted to percent inhibition relative to the DMSO vehicle control. An IC50 curve is then generated by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a four-parameter logistic model.

CompoundTarget KinaseIC50 (nM) [Predicted]
This compoundFLT3< 50
This compoundPDGFRα< 100
Staurosporine (Positive Ctrl)FLT3< 10

Cellular Activity: On-Target Potency in a Biological System

3.1. Rationale: Validating Activity in a Living System

While biochemical assays are crucial, they do not account for cell permeability, metabolic stability, or off-target effects. A cell-based assay is the essential next step. The Ba/F3 cell system is an ideal model for this purpose. Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival.[9][10] When transfected to express a constitutively active oncogenic kinase (e.g., FLT3-ITD or BCR-ABL), these cells become IL-3 independent, and their proliferation is now driven by the activity of that specific kinase.[9][11] Inhibition of the driver kinase will thus lead to a loss of proliferation and apoptosis.[12]

3.2. Protocol: Ba/F3 Cell Proliferation Assay (CellTiter-Glo®)

Principle: This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.

Materials:

  • Ba/F3 cells stably expressing the target kinase (e.g., Ba/F3-FLT3-ITD)

  • Parental Ba/F3 cells (for selectivity testing)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Murine IL-3 (for parental cell line culture)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Culture: Maintain Ba/F3-kinase expressing cells in RPMI + 10% FBS + Pen/Strep. Maintain parental Ba/F3 cells in the same medium supplemented with 10 ng/mL of murine IL-3.

  • Cell Plating: Wash the cells with PBS to remove their respective growth factors. Resuspend in assay medium (RPMI + 10% FBS without IL-3) and plate 5,000-10,000 cells per well in 90 µL into 96-well plates.

  • Compound Addition: Prepare serial dilutions of the test compound in assay medium. Add 10 µL of the 10X compound dilutions to the cells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Signal Development: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Luminescence Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

3.3. Data Analysis & Expected Outcome

Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability (relative to DMSO controls) against the log of compound concentration. A potent and selective compound will show a low GI50 value in the kinase-dependent cell line and a significantly higher GI50 (>100-fold) in the parental Ba/F3 line.

Cell LineDriverGI50 (nM) [Predicted]Selectivity Index
Ba/F3-FLT3-ITDFLT3< 100>100x
Ba/F3 (Parental)IL-3> 10,000---

Mechanistic Elucidation: Pathway Inhibition

4.1. Rationale: Confirming the Mechanism of Action

To confirm that the observed anti-proliferative effect is due to the inhibition of the intended kinase, it is essential to measure the phosphorylation status of the kinase itself (autophosphorylation) and its key downstream substrates. Western blotting is the gold-standard technique for this analysis. For a kinase like FLT3, a key downstream effector is STAT5.[13] A successful inhibitor should reduce the level of phosphorylated STAT5 (p-STAT5) in a dose-dependent manner without affecting the total amount of STAT5 protein.

4.2. Protocol: Western Blot for Phospho-Protein Levels

Principle: This protocol uses specific antibodies to detect the levels of a target protein (e.g., total STAT5) and its phosphorylated form (e.g., p-STAT5 at Tyr694) in cell lysates separated by SDS-PAGE.[14]

Materials:

  • Kinase-dependent cell line (e.g., MV-4-11, which endogenously expresses FLT3-ITD)

  • RPMI-1640 medium + 10% FBS

  • This compound

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[15]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST is recommended for phospho-antibodies).[15]

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-Actin (loading control).

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired density, treat them with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer on ice. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample (e.g., 20-30 µg), prepare with Laemmli buffer, and separate on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-STAT5) overnight at 4°C, diluted in blocking buffer.

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To assess total protein levels, the membrane can be stripped and reprobed with antibodies for total STAT5 and the loading control (β-Actin).

4.3. Data Analysis & Expected Outcome

The results should show a clear, dose-dependent decrease in the band intensity for p-STAT5 with increasing concentrations of the inhibitor. The bands for total STAT5 and β-Actin should remain relatively constant across all lanes, confirming equal protein loading and that the compound's effect is specific to phosphorylation, not protein degradation.

Advanced Cellular Assays: Apoptosis Induction

5.1. Rationale: Quantifying Programmed Cell Death

In cancer cells whose survival is dependent on an oncogenic kinase, effective inhibition of that kinase should induce apoptosis.[12] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify this effect. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[16][17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[18]

5.2. Protocol: Annexin V/PI Flow Cytometry Assay

Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Healthy cells: Annexin V negative / PI negative

  • Early apoptotic cells: Annexin V positive / PI negative

  • Late apoptotic/necrotic cells: Annexin V positive / PI positive

Materials:

  • Kinase-dependent cell line (e.g., Ba/F3-FLT3-ITD or MV-4-11)

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • This compound

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and treat with the test compound at various concentrations (e.g., 1x, 5x, and 10x the GI50 value) for 24-48 hours. Include a DMSO vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cells once with cold PBS.[19]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[18]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Data Acquisition: Analyze the samples on a flow cytometer immediately.

5.3. Data Analysis & Expected Outcome

The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on the x-axis and PI on the y-axis. Treatment with an effective compound should result in a dose-dependent increase in the percentage of cells in the early (bottom right quadrant) and late (top right quadrant) apoptotic populations compared to the vehicle-treated control.

Visual Summaries of Key Concepts

Type_II_Kinase_Inhibition cluster_0 Active Kinase (DFG-in) cluster_1 Inactive Kinase (DFG-out) atp_binding_site_active ATP Binding Site DFG Motif ATP Binds atp_binding_site_inactive ATP Binding Site DFG Motif Allosteric Site Exposed atp_binding_site_active:dfg->atp_binding_site_inactive:dfg Conformational Change atp ATP atp->atp_binding_site_active:atp Binds & Phosphorylates inhibitor This compound (Type II Inhibitor) inhibitor->atp_binding_site_inactive:dfg Binds & Stabilizes Inactive State

Diagram 1: Mechanism of Type II Kinase Inhibition.

Experimental_Workflow start Hypothesis: This compound is a Type II Kinase Inhibitor biochem Step 1: Biochemical Assay (ADP-Glo™) - Is it a direct inhibitor? - What is the IC50? start->biochem cellular Step 2: Cellular Proliferation Assay (Ba/F3 System) - Is it cell permeable & active? - Is it selective for the target? biochem->cellular mechanistic Step 3: Pathway Analysis (Western Blot) - Does it inhibit downstream signaling? (e.g., p-STAT5) cellular->mechanistic apoptosis Step 4: Apoptosis Assay (Annexin V/PI) - Does it induce programmed cell death? mechanistic->apoptosis conclusion Conclusion: Compound Characterized as a Potent, On-Target Cellular Inhibitor apoptosis->conclusion

Diagram 2: Logical Experimental Workflow.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Halo-7-Methyl-1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylindazoles in Drug Discovery

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The strategic functionalization of the indazole ring, particularly through the formation of carbon-nitrogen (C-N) bonds, allows for the exploration of vast chemical space and the fine-tuning of pharmacological properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of arylamines, offering significant advantages over traditional methods such as nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 3-halo-7-methyl-1H-indazoles. We will delve into the synthesis of the requisite 3-halo-7-methyl-1H-indazole precursors, provide detailed and adaptable protocols for their subsequent amination, and offer insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Synthesis of 3-Halo-7-Methyl-1H-Indazole Precursors

The successful execution of the Buchwald-Hartwig amination is predicated on the availability of high-quality starting materials. This section outlines the synthesis of 3-chloro-, 3-bromo-, and 3-iodo-7-methyl-1H-indazoles. The choice of halogen will influence the reactivity in the subsequent cross-coupling reaction, with the general trend being I > Br > Cl.

Protocol 1: Synthesis of 3-Bromo-7-Methyl-1H-Indazole

This protocol is adapted from established methods for the halogenation of indazoles.[1]

Materials:

  • 7-Methyl-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of 7-methyl-1H-indazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 3-bromo-7-methyl-1H-indazole.

Protocol 2: Synthesis of 3-Chloro- and 3-Iodo-7-Methyl-1H-Indazoles

The synthesis of 3-chloro- and 3-iodo-7-methyl-1H-indazoles can be achieved using similar electrophilic halogenation strategies, employing N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) respectively, in place of NBS. The reaction conditions may require slight optimization of temperature and reaction time.

Part 2: The Buchwald-Hartwig Amination: Catalytic Cycle and Mechanistic Considerations

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The choice of ligand is critical, as it influences the rates of these elementary steps and can prevent catalyst deactivation.[4]

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex -HX (Base) Amido Complex->Pd(0)L Reductive Elimination Product Product Amido Complex->Product Ar-NR2

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Part 3: Detailed Experimental Protocol for the Buchwald-Hartwig Amination of 3-Halo-7-Methyl-1H-Indazoles

This general protocol can be adapted for the coupling of various primary and secondary amines with 3-chloro-, 3-bromo-, and 3-iodo-7-methyl-1H-indazoles.

Materials:

  • 3-Halo-7-methyl-1H-indazole (1.0 eq)

  • Amine (primary or secondary, 1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add the 3-halo-7-methyl-1H-indazole (1.0 eq), palladium catalyst (2-5 mol%), and phosphine ligand (4-10 mol%).

  • Add the base (1.5-2.0 eq).

  • Add the anhydrous solvent (5-10 mL per mmol of indazole).

  • Add the amine (1.1-1.5 eq).

  • Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-7-methyl-1H-indazole derivative.

Part 4: Catalyst, Ligand, and Base Selection: A Rationale-Driven Approach

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction components.[5] The following table provides a guide for selecting the appropriate catalyst system for the amination of 3-halo-7-methyl-1H-indazoles.

ComponentRecommendationsRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Readily available and effective sources of Pd(0) in situ.[5]
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination while preventing catalyst deactivation.[5]
Base Cs₂CO₃, K₃PO₄, NaOtBuThe choice of base depends on the pKa of the amine and the functional group tolerance of the substrates. Stronger bases like NaOtBu are often required for less reactive aryl chlorides.[6]
Solvent Toluene, 1,4-DioxaneAprotic solvents that are stable at the required reaction temperatures and effectively solubilize the reaction components.[5]

Part 5: Reaction Optimization and Troubleshooting

While the provided protocol serves as a robust starting point, optimization may be necessary for specific substrate combinations.

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently active catalyst system.Screen different palladium/ligand combinations. Increase catalyst loading.
Low reaction temperature or short reaction time.Increase temperature and/or reaction time. Consider using a microwave reactor for rapid heating.
Side Product Formation Hydrodehalogenation of the starting material.Use a less sterically hindered ligand or a milder base.
Dimerization of the starting materials.Adjust the stoichiometry of the reactants.
Catalyst Deactivation Coordination of the indazole nitrogen to the palladium center.Employ a ligand that effectively shields the metal center. Consider N-protection of the indazole if the NH is not desired in the final product.

Part 6: Expected Outcomes and Substrate Scope

The reactivity of the 3-halo-7-methyl-1H-indazole will follow the general trend of I > Br > Cl. The following table provides a qualitative guide to the expected yields for different combinations of starting materials.

HalideAmine TypeExpected Yield
IodoPrimary & Secondary Alkyl/ArylGood to Excellent
BromoPrimary & Secondary Alkyl/ArylModerate to Good
ChloroPrimary & Secondary Alkyl/ArylLow to Moderate (requires more active catalyst systems)

Part 7: Analytical Characterization

The progress of the reaction and the identity and purity of the final product should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and assess the purity of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural elucidation of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for indazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to overcome the unique and often frustrating challenges associated with the synthesis of 7-substituted indazoles. This guide is structured to address the most common issues, from regioselectivity to cross-coupling, in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and recurring questions encountered during the synthesis of indazoles bearing substituents at the C7 position.

Q1: What makes N-functionalization of 7-substituted indazoles so challenging, and why is regioselectivity the primary issue?

A1: The core challenge lies in the electronic nature of the indazole scaffold itself, which is significantly influenced by the substituent at the C7 position. The indazole ring has two nitrogen atoms (N1 and N2) that can be functionalized, typically through alkylation or acylation. These two positions exist in a tautomeric equilibrium, with the 1H-indazole generally being more thermodynamically stable.[1][2]

However, direct functionalization often yields a mixture of N1 and N2 products, a problem that is dramatically amplified by substituents at the C7 position.[3][4] A C7 substituent is in close proximity to the N1 position and can exert powerful steric and electronic effects that dictate the outcome of the reaction.

  • Electronic Effects: Electron-withdrawing groups (EWGs) at C7 (e.g., -NO₂, -CO₂Me, -CN) significantly increase the acidity of the N1-H proton. Upon deprotonation, the resulting anion is stabilized, but the electron-poor nature of the benzene ring strongly favors functionalization at the more nucleophilic N2 position.[5][6]

  • Steric Effects: While less pronounced than the electronic effects for C7 substituents, bulky groups can create steric hindrance around the N1 position, potentially favoring N2 substitution, although this is often overridden by electronics.

Achieving high regioselectivity is critical because the N1- and N2-substituted isomers are distinct compounds with different biological activities and physical properties.[7] Separating these isomers can be difficult and costly, making regioselective synthesis a paramount goal.[4]

Q2: How can I predict whether N1 or N2 substitution will be favored based on my C7 substituent?

A2: As a general rule, the electronic nature of the C7 substituent is the most powerful predictor.

  • Strong Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or ester (-CO₂Me) at the C7 position almost exclusively direct functionalization to the N2 position .[5][6] This is a well-documented effect, with studies showing ≥96% selectivity for the N2 isomer under standard alkylation conditions.[5]

  • Electron-Donating Groups (EDGs) or Halogens: For indazoles with less electronically demanding groups at C7 (e.g., -Me, -OMe, -Cl), the outcome is less certain and a mixture of isomers is common.[3] In these cases, reaction conditions (base, solvent, temperature) become the dominant factor in controlling regioselectivity. For many substituted indazoles, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1 selectivity .[1][5]

The interplay between the substituent's inherent electronic influence and the reaction conditions is key. The diagram below illustrates a general decision-making framework.

G substituent What is the nature of the substituent at C7? ewg Strong EWG (-NO2, -CO2Me, -CN) substituent->ewg Electron-Withdrawing edg_neutral EDG or Neutral (-Me, -Cl, -H) substituent->edg_neutral Donating/Neutral outcome_n2 Expect high selectivity for N2 product. ewg->outcome_n2 conditions Regioselectivity is condition-dependent. Proceed to Troubleshooting Guide. edg_neutral->conditions G start 7-Iodo-1H-indazole protect Step 1: N1-Protection (e.g., PMB-Cl, NaH, THF) start->protect coupling Step 2: Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) protect->coupling deprotect Step 3: Deprotection (e.g., TFA) coupling->deprotect product Final 7-Aryl-1H-indazole deprotect->product

References

Technical Support Center: Synthesis of 3-Amino-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of 3-aminoindazoles, including the 7-methyl derivative, is a crucial process in medicinal chemistry due to their role as key intermediates in the development of various therapeutic agents. A prevalent and efficient method for synthesizing 3-aminoindazoles involves the reaction of a 2-halobenzonitrile with hydrazine, followed by cyclization.[1][2] This guide will focus on troubleshooting the common synthetic routes to this compound, particularly those starting from 2-fluoro-3-methylbenzonitrile or 2-bromo-3-methylbenzonitrile and hydrazine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, or the formation of stable byproducts. Here are some common causes and solutions:

  • Incomplete Reaction: The reaction of 2-halo-3-methylbenzonitrile with hydrazine may not have gone to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Reactions involving less reactive starting materials, such as those with electron-donating groups, may require longer reaction times or higher temperatures.[2]

      • Reagent Purity: Verify the purity of your starting materials and reagents, especially the hydrazine, which can degrade over time.

      • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

  • Byproduct Formation: Several side reactions can compete with the desired cyclization, leading to a decrease in the yield of the target molecule.

    • Troubleshooting:

      • Identify Byproducts: Characterize the major byproducts using techniques like NMR and Mass Spectrometry. Common byproducts are discussed in the following questions.

      • Optimize Reaction Conditions: Adjusting the reaction temperature, solvent, and the stoichiometry of the reagents can help to minimize the formation of specific byproducts.

Question 2: I observe an unexpected peak in my NMR spectrum. What could it be?

Answer:

An unexpected peak in your NMR spectrum likely corresponds to a byproduct. Based on the common synthetic routes, here are some possibilities:

  • Unreacted Starting Material: The most straightforward possibility is the presence of unreacted 2-halo-3-methylbenzonitrile. Compare the spectrum with that of your starting material to confirm.

  • Hydrazone Formation: The intermediate hydrazone formed from the reaction of hydrazine with any carbonyl impurities in your solvents or on your glassware could be a potential byproduct.

  • Dimerization or Polymerization: Under certain conditions, hydrazine can react with multiple molecules of the benzonitrile, leading to dimers or oligomers.

  • Side-chain Reactions: If there are other reactive functional groups on your starting material, they may undergo side reactions.

Question 3: My TLC plate shows multiple spots after the reaction. How do I identify and eliminate them?

Answer:

Multiple spots on a TLC plate are a clear indication of a mixture of compounds. Here’s a systematic approach to address this:

  • Spot Identification:

    • Co-spotting: Spot your reaction mixture alongside your starting material on the same TLC plate to identify the spot corresponding to the unreacted starting material.

    • Staining: Use different visualization techniques (UV light, iodine chamber, potassium permanganate stain) to differentiate between the spots.

    • Isolation and Characterization: If a byproduct is present in a significant amount, consider isolating it via column chromatography for characterization by NMR and MS.

  • Plausible Byproducts and Their Formation:

    • Byproduct A: 2-Hydrazino-3-methylbenzonitrile: This is the initial product of the nucleophilic aromatic substitution of the halide with hydrazine. Incomplete cyclization will result in the presence of this intermediate.

      • Reason for Formation: Insufficient heating or reaction time for the subsequent intramolecular cyclization.

      • Solution: Increase the reaction temperature or prolong the reaction time after the initial substitution has occurred.

    • Byproduct B: N,N'-bis(2-cyano-6-methylphenyl)hydrazine: This can form if the initially formed 2-hydrazino-3-methylbenzonitrile reacts with another molecule of 2-halo-3-methylbenzonitrile.

      • Reason for Formation: High concentration of the starting benzonitrile or prolonged reaction times at high temperatures.

      • Solution: Use a slight excess of hydrazine and control the reaction temperature.

    • Byproduct C: 7-Methyl-1H-indazole: Reductive deamination of the desired product can occur under harsh conditions, especially if a reducing agent is present or if the reaction is heated for an extended period.

      • Reason for Formation: Overly harsh reaction conditions.

      • Solution: Carefully control the reaction temperature and duration.

Question 4: My mass spectrometry analysis shows a mass higher than my expected product. What could this be?

Answer:

A higher mass in your MS analysis strongly suggests the formation of a dimer or an adduct.

  • Dimer (e.g., N,N'-bis(2-cyano-6-methylphenyl)hydrazine): As mentioned earlier, this byproduct has a mass approximately double that of the hydrazino-benzonitrile intermediate.

  • Adducts with Solvent or Reagents: In some cases, reactive intermediates can form adducts with the solvent or other reagents present in the reaction mixture.

Troubleshooting Summary Table

Observed Issue Potential Cause Suggested Action
Low YieldIncomplete reactionIncrease reaction time/temperature, check reagent purity.
Byproduct formationOptimize reaction conditions, identify and characterize byproducts.
Unexpected NMR PeaksUnreacted starting materialCompare with starting material spectrum.
Byproduct formationIsolate and characterize the impurity.
Multiple TLC SpotsMixture of products/byproductsUse co-spotting for identification, optimize purification.
Higher Mass in MSDimerization or adduct formationAnalyze reaction conditions that favor intermolecular reactions.

Experimental Protocols

Protocol 1: General Synthesis of this compound from 2-Fluoro-3-methylbenzonitrile

  • To a solution of 2-fluoro-3-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., n-butanol), add hydrazine hydrate (3.0-5.0 eq).[3]

  • Heat the reaction mixture to reflux (typically 110-120 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing Reaction Pathways

Diagram 1: Synthesis of this compound and Potential Byproduct Formation

Synthesis_Byproducts SM 2-Halo-3-methylbenzonitrile Intermediate 2-Hydrazino-3-methylbenzonitrile SM->Intermediate Nucleophilic Aromatic Substitution Hydrazine Hydrazine (N2H4) Hydrazine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Byproduct_Dimer N,N'-bis(2-cyano-6-methylphenyl)hydrazine Intermediate->Byproduct_Dimer Reaction with another SM molecule Byproduct_Deamination 7-Methyl-1H-indazole Product->Byproduct_Deamination Reductive Deamination (Harsh Conditions)

References

Technical Support Center: Purification of 3-Amino-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Amino-7-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related heterocyclic amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The most effective and commonly employed methods are column chromatography, recrystallization, and acid-base extraction. The choice is dictated by the scale of your reaction, the nature of the impurities (polar vs. nonpolar, acidic/basic), and the required final purity. Often, a combination of these techniques yields the best results; for instance, an initial acid-base extraction to remove bulk impurities followed by recrystallization or chromatography for final polishing.

Q2: What are the likely impurities I might encounter in my crude sample?

Impurities are typically derived from the synthetic route used. Common synthesis of 3-aminoindazoles often starts from substituted benzonitriles.[1][2] Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as 2-amino-3-methylbenzonitrile or a related 2-nitro-3-methylbenzonitrile.

  • Reagents and Byproducts: Residual cyclization reagents (e.g., hydrazine) or byproducts from incomplete reactions.

  • Positional Isomers: Depending on the synthetic strategy, formation of other isomers is possible, though often minor.

  • Degradation Products: Indazoles can be sensitive to overly harsh acidic or basic conditions and strong oxidants.

Q3: How can I quickly assess the purity of my product during the purification process?

For rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is indispensable. It helps in selecting a solvent system for column chromatography and monitoring fractions. For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) is the standard method.[3] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and identifying organic impurities, while a sharp melting point range is a strong indicator of high purity.[3]

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during your experiments.

I. Column Chromatography

Column chromatography is a powerful tool for separating compounds with different polarities. However, the basic amino group in this compound can lead to challenges when using standard silica gel.

Problem: My compound is streaking or tailing badly on the silica gel TLC plate/column.

  • Causality & Expertise: This is a classic issue with basic compounds on silica gel. The free amine (-NH2) is basic, while the surface of silica gel is decorated with acidic silanol groups (Si-OH). A strong acid-base interaction occurs, causing the compound to bind tightly and elute slowly and unevenly, resulting in significant tailing.[4]

  • Solution: Mobile Phase Modification. To resolve this, you must neutralize the acidic sites on the silica or compete with your compound for them.

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system.

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Ethyl Acetate/Hexane). TEA is a volatile base that will effectively compete with your aminoindazole for the acidic silanol sites, leading to sharper peaks and better separation.[4]

      • Ammonium Hydroxide: A few drops of concentrated ammonium hydroxide in the polar component of your eluent (e.g., in the methanol portion of a DCM/MeOH system) can also be effective.

    • Use an Alternative Stationary Phase: If tailing persists, consider a less acidic stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[3][4]

      • Amine-Functionalized Silica: This specialty phase is designed to minimize interactions with basic analytes.[4]

Solvent System Component Typical Ratio (v/v) Notes
Ethyl Acetate / Hexanes 20:80 to 70:30A standard system. Add 1% TEA to mitigate tailing.
Dichloromethane / Methanol 99:1 to 90:10Good for more polar compounds. Add 1% TEA or a few drops of NH4OH.

Problem: I am getting poor separation between my product and an impurity.

  • Causality & Expertise: The polarity of your chosen eluent system is not sufficiently different for the product and the impurity, causing them to co-elute.

  • Solution: Optimize the Eluent.

    • Systematic TLC Analysis: Before running a column, screen various solvent systems with TLC. Aim for a solvent mixture that gives your product an Rf value between 0.2 and 0.4, with clear separation from all impurity spots.[3]

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity during the column run. This sharpens peaks and can resolve closely running spots. For example, start with 20% EtOAc in Hexanes and gradually increase to 50% EtOAc.[3][5]

II. Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent is found.

Problem: My compound "oils out" of the solution instead of forming crystals.

  • Causality & Expertise: This typically happens for one of two reasons: the solution is supersaturated and cooled too quickly, not giving the molecules time to align into a crystal lattice, or the melting point of the compound is lower than the boiling point of the solvent, causing it to precipitate as a liquid.

  • Solution: Refine Your Technique.

    • Reheat and Add Solvent: Reheat the flask until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent line can help.

    • Change Solvents: If slow cooling fails, the chosen solvent may be inappropriate. Screen for other solvents where the compound has high solubility when hot and low solubility when cold.[1] Potential solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures like methanol/water.[1][3]

Problem: My recovery is very low after recrystallization.

  • Causality & Expertise: This indicates that either too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.

  • Solution: Optimize Solvent Volume and Temperature.

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved upon cooling.

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath or even a freezer for an extended period to maximize precipitation.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common pairs include Methanol (good) / Water (anti-solvent) or Dichloromethane (good) / Hexanes (anti-solvent).

III. Acid-Base Extraction

This technique leverages the basicity of the amino group to separate the compound from neutral or acidic impurities.[6][7]

AcidBaseWorkflow start Crude Product (dissolved in Organic Solvent, e.g., EtOAc) extract Extract with aqueous acid (e.g., 1M HCl) start->extract separate1 Separate Layers in Funnel extract->separate1 org_layer Organic Layer: Neutral & Acidic Impurities separate1->org_layer [top layer] aq_layer Aqueous Layer: Protonated Product (Salt Form) separate1->aq_layer [bottom layer] neutralize Neutralize with Base (e.g., NaOH, NaHCO3) to pH > 8 aq_layer->neutralize separate2 Isolate Product neutralize->separate2 precipitate Precipitate Forms: Filter, Wash, Dry separate2->precipitate [Solid forms] back_extract No Precipitate (or oil): Back-extract into fresh organic solvent separate2->back_extract [No solid] final_product1 Pure Solid Product precipitate->final_product1 final_product2 Pure Product in Solution (Dry & Evaporate Solvent) back_extract->final_product2

Caption: Workflow for Acid-Base Extraction of this compound.

Problem: After neutralizing the acidic aqueous layer, my product precipitates as an oil or fails to precipitate.

  • Causality & Expertise: The neutralized free base may be an oil at the working temperature or may have some residual solubility in the aqueous medium. Simply waiting for a precipitate is not always a viable isolation method.

  • Solution: Back-Extraction. This is the most robust way to recover your product after neutralization.[8]

    • After basifying the aqueous layer, return it to the separatory funnel.

    • Add a portion of a fresh organic solvent (e.g., ethyl acetate or dichloromethane).

    • Shake the funnel to extract the neutral amine product from the aqueous layer into the new organic layer.

    • Repeat the extraction 2-3 times with fresh organic solvent.

    • Combine the organic layers, dry with an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified product.

Detailed Experimental Protocols

Protocol 1: Column Chromatography (with TEA modifier)
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system containing 1% TEA (e.g., 90:10:1 Hexanes/EtOAc/TEA).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 1 gram) in an organic solvent like ethyl acetate (EtOAc, 50 mL) in a separatory funnel.

  • Acidic Extraction: Add 1M aqueous HCl (30 mL) to the funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.[9]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 20 mL of 1M HCl and combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 3M NaOH or saturated NaHCO3 solution) while stirring until the pH is basic (pH ~9-10, check with pH paper).

  • Product Isolation (Back-Extraction): Transfer the basified aqueous solution back to the separatory funnel. Add fresh EtOAc (40 mL), shake, and separate. Collect the organic layer. Repeat this back-extraction two more times with fresh EtOAc (20 mL each).

  • Drying and Evaporation: Combine all the organic back-extracts. Dry over anhydrous sodium sulfate (Na2SO4), filter the solution, and evaporate the solvent in vacuo to obtain the purified this compound.

References

Technical Support Center: Recrystallization of 3-Amino-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the purification of 3-Amino-7-methyl-1H-indazole. As a key building block in pharmaceutical research and development, obtaining this compound in high purity is critical for reliable downstream applications and ensuring the integrity of your research.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its recrystallization. We will move beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot and optimize the purification process effectively.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying this compound?

A1: Recrystallization is a powerful and economical technique for purifying crude solid products.[4] For a crystalline solid like this compound, it is highly effective at removing impurities generated during synthesis. The process leverages differences in solubility between the desired compound and contaminants in a chosen solvent system.[4][5] A successful recrystallization yields a product with high purity, well-defined crystal structure, and improved stability, which are essential for applications in drug discovery and development.[1]

The Scientist's Perspective: The principle behind recrystallization is that the solubility of most solids increases with temperature.[4] An ideal solvent will dissolve the target compound completely at a high temperature but only sparingly at a low temperature.[4][6] Impurities, on the other hand, should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or highly soluble even at low temperatures (so they remain in the liquid phase, or "mother liquor," when the desired product crystallizes).[6][7]

Q2: What are the most common impurities I might encounter in my crude this compound?

A2: The impurity profile depends heavily on the synthetic route. Common synthesis pathways for 3-aminoindazoles can involve starting materials like substituted 2-halobenzonitriles or 2-aminobenzonitriles.[3][8] Therefore, potential impurities could include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Side-Products: Isomers or products from incomplete reactions. For example, syntheses of substituted 3-aminoindazoles can sometimes yield undesired regioisomers.[9]

  • Reagents and Catalysts: Residual reagents or catalysts used during the cyclization or other synthetic steps.

  • Degradation Products: Compounds formed if the material is unstable under the reaction or work-up conditions.

Solvent Selection Guide

The single most critical factor for a successful recrystallization is the choice of solvent.[4] There are no universal rules, and some empirical testing is often required.[10][11]

Q3: How do I select the best solvent for recrystallizing this compound?

A3: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[6] For indazole derivatives, polar protic and polar aprotic solvents are often good starting points. A technical guide for the closely related 7-Methyl-1H-indazole-3-carboxamide suggests screening ethanol, methanol, and ethyl acetate.[12] Furthermore, a practical synthesis of another substituted 3-aminoindazole found an optimal binary solvent system of Methanol/Water.[9]

Screening Protocol:

  • Place approximately 50-100 mg of your crude material into a small test tube.

  • Add the test solvent dropwise (around 1 mL) at room temperature and observe the solubility.[6] The compound should be sparingly soluble or insoluble.

  • If the compound does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely when hot, it is a potential candidate.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. A good solvent will result in the formation of a significant amount of crystalline precipitate.

Data Presentation: Solvent Screening for this compound
SolventPolarityBoiling Point (°C)Expected Solubility (Cold)Expected Solubility (Hot)Comments
Methanol (MeOH) Polar Protic65Low to ModerateHighGood starting point. Can be used in a mixed system with water.[9][13]
Ethanol (EtOH) Polar Protic78LowHighOften a very effective solvent for nitrogen-containing heterocycles.[12][13]
Ethyl Acetate (EtOAc) Polar Aprotic77LowModerate to HighGood for compounds with moderate polarity. Can be used in a mixed system with hexanes.[10][14]
Water (H₂O) Polar Protic100Very LowLowUnlikely to work as a single solvent but is an excellent anti-solvent in a mixed system with methanol or ethanol.[9][10]
Methanol/Water Polar ProticVariableLowHighA mixed system (e.g., 80/20 v/v) can be finely tuned to achieve ideal solubility characteristics.[9]

Experimental Protocol: Step-by-Step Recrystallization

This protocol provides a detailed methodology for the recrystallization of this compound.

Mandatory Visualization: Recrystallization Workflow

G cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation cluster_final Final Product start 1. Place Crude Solid in Erlenmeyer Flask add_solvent 2. Add Minimum Amount of Hot Solvent start->add_solvent dissolve 3. Heat to Dissolve Completely add_solvent->dissolve hot_filt 4. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filt cool 5. Slow Cooling to Room Temperature hot_filt->cool ice_bath 6. Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filt 7. Collect Crystals via Vacuum Filtration ice_bath->vac_filt wash 8. Wash with Minimal Ice-Cold Solvent vac_filt->wash dry 9. Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Caption: A standard workflow for the purification of this compound by recrystallization.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture on a hot plate to a gentle boil. Continue adding small portions of hot solvent until the solid just dissolves. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[15]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[16]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals; rapid cooling can trap impurities.[4][5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing soluble impurities.[15]

  • Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section addresses the most common problems encountered during recrystallization.

Mandatory Visualization: Troubleshooting Decision Tree

G start After cooling, are crystals present? no_crystals NO start->no_crystals yes_crystals YES start->yes_crystals is_cloudy Is the solution cloudy? no_crystals->is_cloudy is_clear Is the solution clear? no_crystals->is_clear cloudy_yes YES (Supersaturated) is_cloudy->cloudy_yes cloudy_actions 1. Scratch inner wall of flask with glass rod. 2. Add a seed crystal. cloudy_yes->cloudy_actions clear_yes YES (Too much solvent) is_clear->clear_yes clear_actions 1. Boil off a portion of the solvent. 2. Re-cool the solution. clear_yes->clear_actions is_oil Is the product an oil or goo? yes_crystals->is_oil oil_yes YES ('Oiled Out') is_oil->oil_yes oil_no NO (Solid Crystals) is_oil->oil_no oil_actions 1. Re-heat to dissolve the oil. 2. Add slightly more solvent. 3. Allow to cool much more slowly. oil_yes->oil_actions success Success! Proceed to filtration. oil_no->success

Caption: A logical flow for troubleshooting common recrystallization problems.

Q4: I've cooled my solution, but no crystals have formed. What should I do?

A4: This is a very common issue and can be caused by two primary factors: supersaturation or using too much solvent.[15][17]

  • If the solution is supersaturated: The solution contains more dissolved solid than it theoretically should at that temperature.[17] Crystallization needs a nucleation point to begin. You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[15][17][18]

    • Seeding: Add a tiny "seed" crystal of the crude or pure compound to the solution. This provides a template for further crystal growth.[17][18]

  • If you used too much solvent: The solution is not saturated enough for crystals to form.[15][17] The remedy is to gently boil the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.[5][18] Once you have reduced the volume, allow it to cool again.

Q5: My compound separated as an oil, not crystals. How can I fix this?

A5: This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution at a temperature above its melting point.[16][17] This is often caused by a high concentration of impurities (which can depress the melting point) or by cooling the solution too quickly.[17][18]

  • Solution: Reheat the flask to re-dissolve the oil. Add a small amount of additional solvent to ensure the saturation temperature is below the compound's melting point.[17][18] Then, allow the solution to cool much more slowly. You can insulate the flask with paper towels or let it cool on a hot plate that has been turned off to slow the rate of heat loss.[17][18]

Q6: My final yield is very low. What went wrong?

A6: A low yield is typically a result of procedural issues. The most common causes are:

  • Using too much solvent: This is the most frequent cause.[15][17] Any compound that remains dissolved in the cold mother liquor is lost. Always use the absolute minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, it will be lost with the insoluble impurities. Ensure your funnel and receiving flask are hot.

  • Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or at a low enough temperature will leave product dissolved in the solvent.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.[15]

References

Technical Support Center: Improving Yield in 3-Amino-7-methyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established synthetic routes.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of various kinase inhibitors. Achieving high yields and purity of this compound is crucial for the efficiency of subsequent synthetic steps. This guide will focus on two primary and effective synthetic routes:

  • Cyclization of 2-fluoro-6-methylbenzonitrile with Hydrazine: A common and direct approach involving nucleophilic aromatic substitution followed by intramolecular cyclization.

  • Multi-step Synthesis from 7-methyl-indole: A route that proceeds via nitrosation to form an intermediate aldehyde, which is then converted to the desired 3-aminoindazole.

Each route presents a unique set of challenges and optimization opportunities. This guide will address each in detail to empower you to improve your synthetic outcomes.

Route 1: Cyclization of 2-fluoro-6-methylbenzonitrile with Hydrazine

This is often the most direct route to this compound. The reaction involves the displacement of the fluorine atom by hydrazine, which then undergoes an intramolecular cyclization with the nitrile group.

Troubleshooting Guide: Route 1

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

Possible Causes & Solutions:

  • Purity of 2-fluoro-6-methylbenzonitrile: The presence of impurities in the starting material can inhibit the reaction or lead to unwanted side products.

    • Recommendation: Ensure the purity of your 2-fluoro-6-methylbenzonitrile using techniques like NMR or GC-MS. If necessary, purify the starting material by recrystallization or column chromatography. The synthesis of 2-fluoro-6-methylbenzonitrile from 2,6-difluorobenzonitrile and methylamine is a known procedure.[1]

  • Hydrazine Quality: Hydrazine hydrate can degrade over time. The presence of water can also influence the reaction rate.

    • Recommendation: Use fresh, high-quality hydrazine hydrate. For sensitive reactions, anhydrous hydrazine can be used, although it is more hazardous.

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.

    • Recommendation: A systematic optimization of the reaction temperature is advised. Start with refluxing in a high-boiling solvent like n-butanol or ethylene glycol and monitor the reaction progress by TLC or LC-MS.[2] Extend the reaction time if starting material is still present.

  • Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the reaction kinetics.

    • Recommendation: While n-butanol is commonly used, other high-boiling polar aprotic solvents like DMF or DMSO can be explored.[2] These solvents can enhance the rate of nucleophilic aromatic substitution.

  • Formation of Side Products: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product.

    • Recommendation: See the following question for a detailed discussion on side products.

Question 2: I am observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?

Answer:

Impurity formation is a common challenge in indazole synthesis. The structure of your starting material and the reaction conditions can lead to several side products:

Common Side Products and Mitigation Strategies:

  • Hydrazone Formation: Hydrazine can react with any carbonyl impurities present in the starting materials or solvent.

    • Mitigation: Use high-purity, freshly distilled solvents.

  • Incomplete Cyclization: The intermediate hydrazinobenzonitrile may not fully cyclize, leading to its presence in the crude product.

    • Mitigation: Ensure adequate reaction time and temperature. The addition of a catalytic amount of a weak acid might facilitate the cyclization step in some cases.

  • Regioisomer Formation: While the formation of the 1H-indazole is generally favored, under certain conditions, the formation of the 2H-indazole isomer is possible. The 7-methyl group can influence the electronic and steric environment, potentially leading to the formation of other regioisomers if the starting material is not correctly substituted. In a similar synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile, the formation of the undesired 4-chloro-7-hydrazinyl-1H-indazol-3-amine was observed.[3]

    • Mitigation: Careful control of reaction conditions is key. Lowering the reaction temperature might favor the formation of the thermodynamically more stable 1H-indazole.

  • Hydrolysis of the Nitrile Group: In the presence of water and at high temperatures, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.

    • Mitigation: Use anhydrous conditions if this side reaction is significant.

Workflow for Minimizing Side Products

Caption: Troubleshooting workflow for side product formation.

Experimental Protocol: Route 1

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-fluoro-6-methylbenzonitrile

  • Hydrazine hydrate

  • n-Butanol

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-6-methylbenzonitrile (1 equivalent).

  • Add n-butanol as the solvent (approximately 5-10 mL per gram of starting material).

  • Add hydrazine hydrate (3-5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 117 °C for n-butanol) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and adjust the pH to ~2 with concentrated hydrochloric acid.

  • Wash the aqueous layer with ethyl acetate to remove any non-basic impurities.

  • Adjust the pH of the aqueous layer to ~8 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Route 2: Multi-step Synthesis from 7-methyl-indole

Troubleshooting Guide: Route 2

Question 3: The yield of my nitrosation reaction is low, and I observe a lot of colored byproducts. How can I optimize this step?

Answer:

The nitrosation of indoles is a powerful transformation but is often plagued by the formation of dimeric and polymeric side products, which are typically highly colored.[4][5] An optimized procedure with "reverse addition" is crucial for success.

Key Optimization Parameters:

  • Order of Addition: The standard procedure of adding acid to a mixture of the indole and sodium nitrite often leads to low yields. A "reverse addition" protocol, where the indole solution is added slowly to a pre-formed solution of the nitrosating agent, is highly recommended. This maintains a low concentration of the nucleophilic indole, minimizing side reactions.[4][5]

  • Temperature Control: The initial nitrosation is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the indole is critical to suppress the formation of byproducts.[4]

  • Stoichiometry of Reagents: An excess of sodium nitrite and a carefully controlled amount of acid are necessary for efficient conversion. An optimized ratio of 8 equivalents of NaNO₂ and 2.7 equivalents of HCl has been reported to be effective.[4]

  • Reaction Time: After the slow addition at low temperature, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion of intermediates to the final indazole-3-carboxaldehyde.[4]

Visualizing the Nitrosation and Side Reaction

Caption: Desired nitrosation pathway versus side reaction.

Question 4: I have successfully synthesized 7-methyl-1H-indazole-3-carboxaldehyde. What is the best way to convert it to this compound?

Answer:

The conversion of the 3-carboxaldehyde to the 3-amino group is a two-step process: formation of an oxime followed by reduction.

Step 1: Oxime Formation

The aldehyde can be readily converted to the corresponding oxime by reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine. This reaction is typically high-yielding.

Step 2: Oxime Reduction

The reduction of the oxime to the primary amine is the critical step. Several reducing agents can be employed:

Reducing AgentTypical ConditionsAdvantagesPotential Issues
H₂/Pd-C Methanol or Ethanol, room temperature to 50 °C, 1-5 bar H₂Clean reaction, high yieldRequires hydrogenation equipment, potential for over-reduction of the indazole ring under harsh conditions.
Zinc/Acetic Acid Acetic acid, room temperatureInexpensive, readily availableWork-up can be tedious, potential for metal contamination.
Sodium Borohydride/CoCl₂ Methanol, 0 °C to room temperatureMild conditionsStoichiometry needs to be carefully controlled.

Recommendation: Catalytic hydrogenation (H₂/Pd-C) is generally the cleanest and most efficient method for this transformation.

Experimental Protocol: Route 2

This protocol is based on optimized procedures for similar substrates and may require fine-tuning.[4][6]

Step 2a: Synthesis of 7-methyl-1H-indazole-3-carboxaldehyde [4]

Materials:

  • 7-methyl-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • In a round-bottom flask, prepare a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0 °C.

  • Slowly add 2N hydrochloric acid (2.7 equivalents) to the solution at 0 °C and stir for 10 minutes.

  • Prepare a solution of 7-methyl-indole (1 equivalent) in DMF.

  • Add the 7-methyl-indole solution dropwise to the nitrosating mixture over 2 hours using a syringe pump, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water (3x) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to yield 7-methyl-1H-indazole-3-carboxaldehyde. A reported yield for this transformation is around 72%.[4]

Step 2b: Synthesis of 7-methyl-1H-indazole-3-carboxamide (as an example of amination) [6][7]

This protocol describes the synthesis of the carboxamide, which can be adapted for the synthesis of the amine.

Materials:

  • 7-methyl-1H-indazole-3-carboxylic acid (obtained by oxidation of the aldehyde)

  • 1-Hydroxybenzotriazole (HOBT)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Ammonium chloride

  • Anhydrous DMF

Procedure:

  • Dissolve 7-methyl-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add ammonium chloride (1.5 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., 10% methanol in chloroform).

  • Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Evaporate the solvent to obtain the crude product, which can be purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for large-scale synthesis?

A1: The choice of route for scale-up depends on several factors, including the cost and availability of starting materials, safety considerations, and the robustness of the process. The cyclization of 2-fluoro-6-methylbenzonitrile with hydrazine (Route 1) is a more direct, two-step process and may be more amenable to large-scale production if the starting benzonitrile is commercially available at a reasonable cost. Route 2 involves more steps, but the starting material, 7-methyl-indole, is also readily available. A thorough process hazard analysis should be conducted for both routes, especially concerning the use of hydrazine and the nitrosation reaction.

Q2: How do I choose the right purification method?

A2: For both routes, the crude product will likely contain unreacted starting materials and side products.

  • Column Chromatography: This is a versatile method for separating the desired product from impurities with different polarities. For this compound, a silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

  • Recrystallization: If a suitable solvent system can be found where the product has high solubility at elevated temperatures and low solubility at room temperature, recrystallization is an excellent method for obtaining high-purity material.

  • Acid-Base Extraction: As this compound is a basic compound, an acid-base workup (as described in the Route 1 protocol) is a very effective initial purification step to remove non-basic impurities.

Q3: Can I use other halogenated benzonitriles for Route 1?

A3: While 2-fluorobenzonitriles are typically the most reactive for nucleophilic aromatic substitution with hydrazine, 2-chlorobenzonitriles can also be used, although they may require harsher reaction conditions (higher temperatures, longer reaction times).[3] 2-Bromobenzonitriles are generally less reactive in this specific reaction but can be used in transition metal-catalyzed syntheses of 3-aminoindazoles.[1][2]

Q4: Are there any specific safety precautions I should take?

A4: Yes, several safety precautions are essential:

  • Hydrazine: Hydrazine is a toxic and potentially explosive compound. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Nitrosation Reaction: The nitrosation reaction can generate nitrogen oxides, which are toxic. This reaction should also be performed in a well-ventilated fume hood.

  • Pressure Build-up: Both reactions can generate gaseous byproducts. Ensure that the reaction vessel is not sealed to avoid pressure build-up.

References

Navigating the Regioisomeric Challenge in 7-Methyl-Indazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of substituted indazoles, particularly the critical issue of controlling regioselectivity. The synthesis of 7-methyl-indazole, a valuable scaffold in medicinal chemistry, often presents the challenge of forming two distinct regioisomers: 1,7-dimethyl-1H-indazole and 2,7-dimethyl-2H-indazole. This guide is designed to provide you with in-depth, actionable insights to help you navigate and overcome these challenges in your research.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in the methylation of 7-methyl-1H-indazole so difficult?

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, both of which can be alkylated.[1] The formation of a mixture of N1 and N2 alkylated products is a common outcome in the direct alkylation of 1H-indazoles.[2] The regiochemical outcome is a delicate balance of several factors including steric hindrance, electronic effects of substituents, and the reaction conditions which can favor either kinetic or thermodynamic control.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which can be leveraged to favor the N1-alkylated product under equilibrating conditions.[1][3]

Q2: What are the primary factors that influence the N1 vs. N2 selectivity?

The regioselectivity of indazole alkylation is influenced by a combination of factors:

  • Steric Hindrance: Substituents at the C7 position, like the methyl group in 7-methyl-indazole, can sterically hinder the N1 position, thereby favoring alkylation at the N2 position.[1]

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For instance, a nitro or carboxylate group at the C7 position can direct alkylation to the N2 position.[4][5]

  • Reaction Conditions: The choice of base, solvent, and alkylating agent plays a crucial role.[1] Conditions that allow for thermodynamic equilibration tend to favor the more stable N1-substituted product.[1][5] Conversely, kinetically controlled reactions may lead to a higher proportion of the N2-isomer.[1]

Q3: How can I distinguish between the 1,7-dimethyl-1H-indazole and 2,7-dimethyl-2H-indazole isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between N1 and N2 isomers.[3][6]

  • ¹H NMR: The chemical shifts of the protons on the indazole core are diagnostic. For N2-isomers, the H3 proton is typically shielded (appears at a lower frequency) compared to the H3 proton in the corresponding N1-isomer.[3] Conversely, the H7 proton in N2-isomers is deshielded (appears at a higher frequency).[3]

  • ¹³C NMR: The chemical shifts of the carbon atoms within the pyrazole ring also differ significantly between the two isomers, providing a reliable method for structural assignment.[3][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the methyl protons and the carbons of the indazole ring. For an N2-substituted isomer, a correlation is typically observed between the N-alkyl CH₂ protons and the C3 carbon.[4] In contrast, for an N1-substituted isomer, a correlation may be seen with the C7a carbon.[8]

UV-derivative spectrophotometry has also been reported as a method to unambiguously assign the structures of N1 and N2 substituted indazole-3-carboxylic acids.[9][10]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My reaction yields a mixture of N1 and N2 methylated isomers of 7-methyl-indazole with poor selectivity.

Possible Cause: The reaction conditions are not optimized to favor one regioisomer over the other. Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers.[1]

Solutions:

  • For Preferential N1-Alkylation (Thermodynamic Control):

    • Protocol 1: Sodium Hydride in Tetrahydrofuran. The use of sodium hydride (NaH) as a base in tetrahydrofuran (THF) has been shown to be a promising system for N1-selective indazole alkylation.[4][5] This is often considered the thermodynamically controlled pathway, favoring the more stable 1H-indazole tautomer.[1][5]

  • For Preferential N2-Alkylation (Kinetic Control & Steric Direction):

    • Leverage Steric Hindrance: The methyl group at the C7 position already sterically hinders the N1 position, which inherently favors N2 alkylation.[1]

    • Mitsunobu Reaction: The Mitsunobu reaction has demonstrated a strong preference for the formation of the N2-regioisomer in some cases.[4]

    • Substituent Effects: Indazoles with electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have shown excellent N2 regioselectivity (≥96%).[4][5]

Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF)

Substituent PositionSubstituent GroupN1:N2 RatioCitation(s)
C-3-C(CH₃)₃ (tert-butyl)>99 : <1[11]
C-3-COMe (acetyl)>99 : <1[11]
C-3-CONH₂ (carboxamide)>99 : <1[11]
C-7-NO₂ (nitro)4 : 96[4][5][11]
C-7-CO₂Me (methyl ester)<1 : >99[11]
Issue 2: I am struggling to separate the N1 and N2 regioisomers.

Possible Cause: The regioisomers have very similar polarities, making separation by standard column chromatography challenging.[6]

Solutions:

  • Optimize Chromatography Conditions:

    • Silica Gel Chromatography: While challenging, separation on silica gel can sometimes be achieved. Using a long column with a fine mesh silica gel (100-200 mesh) and a slow elution gradient can improve resolution.[12] The mobile phase can be slightly acidified to potentially improve separation.[13]

    • Alternative Stationary Phases: Consider using different stationary phases such as alumina (acidic, basic, or neutral) or reverse-phase silica.[12]

  • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective purification method on a larger scale.[13]

  • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different properties, facilitating separation. The protecting group can then be removed.[12]

Experimental Protocols

Protocol 1: Regioselective N1-Methylation of a Substituted Indazole (General Procedure)

This protocol is based on conditions that favor thermodynamic control.[4][5]

  • Preparation: To a stirred solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. For less reactive substrates, warming to 50 °C may be necessary.[5]

  • Workup: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-methylated indazole.

Protocol 2: Regioselective N2-Methylation via Mitsunobu Reaction (General Procedure)

This protocol often favors the kinetically controlled N2-product.[4]

  • Preparation: Dissolve the 7-methyl-1H-indazole (1.0 equiv), methanol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Visualizing the Regioisomeric Challenge

G cluster_start Starting Material cluster_conditions Alkylation Conditions cluster_products Products 7-Methyl-1H-indazole 7-Methyl-1H-indazole Thermodynamic Thermodynamic Control (e.g., NaH, THF) 7-Methyl-1H-indazole->Thermodynamic Methylating Agent Kinetic Kinetic Control (e.g., Mitsunobu) 7-Methyl-1H-indazole->Kinetic Methylating Agent N1_isomer 1,7-Dimethyl-1H-indazole (Thermodynamically Favored) Thermodynamic->N1_isomer Major Product N2_isomer 2,7-Dimethyl-2H-indazole (Kinetically/Sterically Favored) Thermodynamic->N2_isomer Minor Product Kinetic->N1_isomer Minor Product Kinetic->N2_isomer Major Product

Caption: Factors influencing N1 vs. N2 methylation of 7-methyl-indazole.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 3-Amino-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Amino-7-methyl-1H-indazole, a key heterocyclic compound with significant potential in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A rigorously validated analytical method is the bedrock of reliable characterization, quantification, and quality control. This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and providing a framework for selecting and validating the most appropriate analytical technique for your specific application.

Introduction: The Analytical Imperative for this compound

This compound belongs to the indazole class of nitrogen-containing heterocycles. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] Given its potential as a pharmaceutical intermediate or active ingredient, establishing a validated analytical method is not merely a regulatory formality but a scientific necessity. It ensures the identity, purity, and strength of the compound throughout the drug development lifecycle.

The validation process demonstrates that an analytical procedure is fit for its intended purpose.[3] This guide is structured around the principles laid out by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized approach to validation that is recognized by global regulatory bodies.[4][5]

Physicochemical Profile and its Analytical Implications

Understanding the molecule is the first step in selecting a method. This compound (C₈H₉N₃, MW: 147.18 g/mol ) possesses several key features that dictate our analytical approach:

  • Aromatic Indazole Core: The fused ring system contains a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection.

  • Primary Amino Group (-NH₂): This polar, basic functional group enhances water solubility but presents a challenge for Gas Chromatography (GC) due to its high polarity and potential for thermal degradation. It is, however, ideal for derivatization or analysis by reverse-phase liquid chromatography.

  • Methyl Group (-CH₃): This non-polar group slightly increases the molecule's hydrophobicity.

These features suggest that Liquid Chromatography (LC) is the most direct and suitable separation technique, while Gas Chromatography (GC) would require a derivatization step to be viable.

Comparative Analysis of Prime Analytical Methodologies

The selection of an analytical method is a balance of sensitivity, specificity, cost, and the specific question being asked (e.g., routine QC assay vs. trace impurity identification). We will compare the three most relevant techniques for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis. For a molecule like this compound, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization of the amine) would provide excellent separation from potential impurities.[6]

  • Expertise & Experience: This method is robust, reliable, and widely available. Its primary strength lies in its precision and linearity for quantifying the main component. The causality for choosing reverse-phase is the molecule's moderate polarity, allowing for good retention and separation from both more polar and less polar impurities.

  • Trustworthiness: The system's suitability is checked before each run by monitoring parameters like peak symmetry, retention time, and resolution, ensuring the validity of the results.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as impurity identification or analysis in biological matrices, LC-MS/MS is the gold standard.[7] This technique couples the separation power of LC with the definitive identification capabilities of mass spectrometry.

  • Expertise & Experience: The choice of LC-MS/MS is driven by the need to detect and quantify analytes at very low concentrations (e.g., genotoxic impurities). By monitoring specific parent-to-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode, we can eliminate matrix interference and achieve exceptional selectivity.[7]

  • Trustworthiness: The inclusion of a stable isotope-labeled internal standard is a self-validating mechanism, correcting for variations in sample preparation and instrument response.

Gas Chromatography with Mass Spectrometry (GC-MS)

While less direct, GC-MS can be a powerful tool, particularly for identifying volatile or semi-volatile impurities. The primary challenge is the polar amino group.

  • Expertise & Experience: The non-volatile nature of this compound necessitates a derivatization step to make it amenable to GC analysis.[8] Silylation, for example, replaces the active hydrogens on the amino group with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability. This choice is based on established protocols for analyzing polar compounds like amino acids.

  • Trustworthiness: The validation of a GC method would require demonstrating the completeness and reproducibility of the derivatization reaction itself, adding a layer of complexity but providing access to a highly efficient separation technique.

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method based on the specific research or quality control objective.

Start Define Analytical Goal Assay Quantify Main Component (Assay/Purity) Start->Assay High Concentration? Trace Detect Trace-Level Impurities or Metabolites Start->Trace Low Concentration? Volatile Identify Volatile Impurities Start->Volatile Volatiles? Method_HPLC HPLC-UV Assay->Method_HPLC Primary Choice: Robust & Cost-Effective Method_LCMS LC-MS/MS Assay->Method_LCMS Alternative: If no UV Chromophore Trace->Method_LCMS Primary Choice: High Sensitivity & Specificity Method_GCMS GC-MS with Derivatization Volatile->Method_GCMS Primary Choice: Best for Volatiles

Caption: Decision tree for analytical method selection.

Performance Comparison: Expected Validation Parameters

The following table summarizes the typical performance characteristics expected from each methodology for the analysis of this compound. These values are based on established performance for similar small molecules and serve as a benchmark for method development.

Validation ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Specificity Good; demonstrated by peak purity and resolution from known impurities.Excellent; based on unique mass transitions (MRM).Excellent; based on unique mass fragmentation patterns.
Linearity (r²) > 0.999> 0.995> 0.995
Range (% of target) 80 - 120% for assay; LOQ - 120% for impuritiesLOQ - 1000x LOQLOQ - 1000x LOQ
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0% (includes derivatization)
Precision (% RSD) < 1.0% (Repeatability); < 2.0% (Intermediate)< 5.0% (Repeatability); < 10.0% (Intermediate)< 10.0% (Repeatability); < 15.0% (Intermediate)
LOD / LOQ µg/mL levelpg/mL to ng/mL levelpg/mL to ng/mL level
Robustness HighModerateModerate to Low

Detailed Validation Protocols (ICH Q2(R2) Framework)

Here we provide a detailed protocol for the validation of an HPLC-UV method, which is the most common requirement for quality control.

Analytical Validation Workflow

This diagram outlines the core stages of a comprehensive analytical method validation as per ICH guidelines.

cluster_0 Method Development & Validation Lifecycle cluster_1 Key Validation Parameters A 1. Define Analytical Target Profile (ATP) B 2. Method Development & Optimization A->B C 3. Validation Protocol Design B->C D 4. Execute Validation Experiments C->D E 5. Validation Report & Method Implementation D->E V1 Specificity D->V1 V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness

Caption: Overview of the analytical method validation process.

Protocol: Specificity
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to this compound, without interference from excipients, impurities, or degradation products.

  • Methodology:

    • Blank Analysis: Analyze a diluent blank and a placebo blank (formulation without the active ingredient) to ensure no interfering peaks at the retention time of the analyte.

    • Peak Purity Analysis: Using a photodiode array (PDA) detector, assess the peak purity of the analyte in a standard and a sample preparation. The purity angle should be less than the purity threshold.

    • Forced Degradation: Subject a sample solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

      • Causality: This step proactively identifies potential degradants that could co-elute with the main peak, ensuring the method is stability-indicating.

    • Analysis: Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from all degradation product peaks (resolution > 2.0).

Protocol: Linearity and Range
  • Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a defined range.[4]

  • Methodology:

    • Stock Solution: Prepare a stock solution of this compound reference standard.

    • Calibration Standards: Prepare at least five calibration standards by serial dilution, covering a range of 80% to 120% of the expected sample concentration.

    • Injection and Analysis: Inject each standard in triplicate.

    • Data Analysis: Plot the mean peak area against the concentration. Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.

Protocol: Accuracy
  • Objective: To determine the closeness of the measured value to the true value.[9]

  • Methodology:

    • Spiked Placebo: Prepare a placebo mixture of the final product formulation.

    • Spiking: Spike the placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analysis: Analyze the nine spiked samples.

    • Calculation: Calculate the percentage recovery for each sample.

      • % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Protocol: Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]

  • Methodology:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples at 100% of the target concentration.

      • Analyze them on the same day, with the same analyst, on the same instrument.

      • Calculate the relative standard deviation (%RSD).

      • Acceptance Criteria: %RSD ≤ 1.0%.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies using an F-test to check for significant differences in variance.

      • Calculate the cumulative %RSD for all 12 samples.

      • Acceptance Criteria: Cumulative %RSD ≤ 2.0%.

Conclusion

The analytical validation for this compound is a systematic process guided by the compound's unique chemical properties and the intended purpose of the analysis. For routine quality control, a well-validated HPLC-UV method offers the optimal balance of performance, robustness, and cost-effectiveness. For more demanding applications requiring ultra-trace level quantification or definitive identification, LC-MS/MS is the superior choice. While viable, GC-MS should be reserved for specific applications like volatile impurity analysis due to the added complexity of derivatization. By following the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible analytical data throughout the lifecycle of this promising pharmaceutical compound.

References

A Comprehensive Guide to the Characterization of 3-Amino-7-methyl-1H-indazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Among its derivatives, 3-Amino-7-methyl-1H-indazole is a key building block, offering versatile opportunities for the synthesis of novel compounds with potential biological activity. This guide provides a comprehensive technical overview of the characterization of this compound, offering a comparative analysis with its parent compounds, 3-amino-1H-indazole and 7-methyl-1H-indazole. This document is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies for the effective utilization of this compound.

Physicochemical and Structural Properties: A Comparative Overview

This compound (CAS No: 1000343-59-8) is a solid, aromatic heterocyclic compound with a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol . Its structure incorporates the key functionalities of both 3-amino-1H-indazole and 7-methyl-1H-indazole, making a comparative analysis of their properties essential for understanding its chemical behavior.

PropertyThis compound3-Amino-1H-indazole[1][2][3][4][5]7-Methyl-1H-indazole[6]
CAS Number 1000343-59-8874-05-53176-66-7
Molecular Formula C₈H₉N₃C₇H₇N₃C₈H₈N₂
Molecular Weight 147.18 g/mol 133.15 g/mol 132.16 g/mol
Appearance Expected to be a solidCrystalline solidSolid
Melting Point Not available156-158 °C158 °C

Synthesis of this compound: A Proposed Protocol

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient route can be extrapolated from established methods for the synthesis of related indazoles. A common and effective method involves the cyclization of an appropriately substituted benzonitrile with hydrazine.[7][8][9] The following protocol is a proposed synthetic route based on these principles.

Proposed Synthesis Workflow

start 2-Cyano-3-methylaniline reaction Cyclization Reaction (Heat) start->reaction Reacts with reagent1 Hydrazine Hydrate reagent1->reaction solvent High-boiling solvent (e.g., ethylene glycol) solvent->reaction workup Work-up (Cooling, Precipitation, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyano-3-methylaniline (1 equivalent) and a high-boiling point solvent such as ethylene glycol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (excess, typically 3-5 equivalents).

  • Cyclization: Heat the reaction mixture to reflux (typically 160-180 °C) and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the cooled mixture into ice-water to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

Spectroscopic Characterization: Expected Spectral Data

Due to the lack of publicly available experimental spectra for this compound, this section provides expected spectral data based on the analysis of its structural components and comparison with closely related, well-characterized molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the amine protons, and the N-H proton of the indazole ring.

Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

ProtonsExpected Chemical Shift Range (ppm)Rationale
CH₃ (s, 3H)2.2 - 2.5Typical range for a methyl group attached to an aromatic ring.
NH₂ (br s, 2H)5.0 - 6.0Broad singlet characteristic of primary amine protons; chemical shift can vary with concentration and solvent.
Ar-H (m, 3H)6.5 - 7.5Complex multiplet for the three protons on the benzene ring of the indazole core.
N-H (br s, 1H)11.0 - 12.5Broad singlet for the indazole ring N-H proton, typically downfield.

Note: The exact chemical shifts and coupling constants will be influenced by the solvent and the specific electronic environment of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

CarbonExpected Chemical Shift Range (ppm)
CH₃ 15 - 20
Aromatic C 100 - 145
Aromatic C-NH₂ 145 - 155
Aromatic C (quaternary) 120 - 140
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Mode
N-H (amine & indazole) 3200 - 3500Stretching (often broad)
C-H (aromatic) 3000 - 3100Stretching
C-H (methyl) 2850 - 3000Stretching
C=C (aromatic) 1450 - 1600Stretching
N-H (amine) 1550 - 1650Scissoring
C-N 1200 - 1350Stretching
Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrum Data (m/z):

  • Molecular Ion (M⁺): 147

  • Key Fragments: Loss of NH₂ (m/z 131), loss of HCN (from the pyrazole ring), and other fragments resulting from the cleavage of the indazole ring system.

Chromatographic Analysis: A Standard HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for monitoring reaction progress. A general-purpose reverse-phase HPLC method is provided below.

HPLC Workflow

sample Sample Preparation (Dissolve in Mobile Phase) injection Injection sample->injection column Reverse-Phase C18 Column injection->column elution Isocratic or Gradient Elution (Acetonitrile/Water) column->elution detection UV Detection (e.g., 254 nm) elution->detection data Data Analysis (Purity Assessment) detection->data

Caption: A typical workflow for the HPLC analysis of this compound.

HPLC Method Parameters:
ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape)
Elution Isocratic or gradient elution, to be optimized based on sample purity. A typical starting gradient could be 10-90% acetonitrile over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Injection Volume 10 µL

Comparative Analysis with Structural Analogs

The introduction of the methyl group at the 7-position and the amino group at the 3-position significantly influences the electronic and steric properties of the indazole core compared to its parent compounds.

  • 3-Amino-1H-indazole: The amino group at the 3-position is a strong electron-donating group, increasing the electron density of the indazole ring system and influencing its reactivity in electrophilic substitution reactions.

  • 7-Methyl-1H-indazole: The methyl group at the 7-position is a weakly electron-donating group and can exert steric effects on neighboring positions, potentially influencing the regioselectivity of reactions.

The combination of these two groups in this compound results in a unique electronic and steric profile that is advantageous for the synthesis of diverse derivatives. The amino group provides a key handle for further functionalization, while the methyl group can modulate the compound's lipophilicity and metabolic stability, properties of significant interest in drug design.

Conclusion and Future Perspectives

This guide provides a foundational understanding of the characterization of this compound. While a complete experimental dataset is not yet publicly available, the provided expected data and standardized protocols offer a robust starting point for researchers. The unique structural features of this compound make it a valuable tool in the synthesis of novel indazole-based compounds with a wide range of potential therapeutic applications. Further experimental validation of the proposed synthesis and detailed spectroscopic analysis will be crucial for unlocking the full potential of this versatile building block in the advancement of drug discovery.

References

A Comparative Guide to HPLC Analysis of 3-Amino-7-methyl-1H-indazole Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection, Validation, and In-Depth Analysis for Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Amino-7-methyl-1H-indazole, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly impact the downstream manufacturing process and the final drug product's safety. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a robust stability-indicating HPLC method, and compare it with alternative techniques, supported by illustrative experimental data.

The Criticality of Purity Analysis for this compound

This compound is a heterocyclic amine, a class of compounds frequently utilized in medicinal chemistry for their diverse biological activities. Impurities in this intermediate can arise from various sources, including the starting materials, side reactions during synthesis, or degradation upon storage. These impurities, even at trace levels, can potentially be pharmacologically active, toxic, or interfere with the subsequent steps of a synthetic route, leading to lower yields and compromised final product quality. Therefore, a reliable and validated analytical method for purity determination is indispensable for raw material acceptance, in-process control, and final product release.

Comparative Overview of Analytical Techniques

While HPLC is the workhorse for purity analysis in the pharmaceutical industry, other techniques offer unique advantages for specific applications. Here, we compare HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes columns with sub-2 µm particles, requiring higher pressures.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Speed Moderate analysis times (typically 15-30 minutes).Significantly faster analysis times (typically 1-10 minutes).[1]Fast for volatile compounds, but may require derivatization for non-volatile analytes.
Resolution Good resolution for most applications.Higher peak capacity and resolution, ideal for complex mixtures.[2]Excellent resolution for volatile and thermally stable compounds.
Sensitivity Good, suitable for most quality control purposes.Higher sensitivity due to narrower peaks.[3]Very high sensitivity, especially with specific detectors like FID or MS.
Applicability for this compound Highly suitable due to its polarity and UV absorbance.Excellent for high-throughput screening and detailed impurity profiling.May require derivatization to increase volatility, adding complexity to sample preparation.[4]
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and specialized columns.Instrument cost is variable; may be lower than HPLC for basic setups.

Expert Insight: For routine quality control of this compound, a well-developed HPLC method offers a balance of performance, cost-effectiveness, and regulatory acceptance. UPLC becomes advantageous when higher throughput or the resolution of very closely eluting impurities is critical. GC is generally less preferred for this analyte due to the need for derivatization, which can introduce variability.

Recommended Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of a drug substance over time.[2] It must be able to separate the active ingredient from its degradation products and any process-related impurities. The following reverse-phase HPLC (RP-HPLC) method has been designed to be stability-indicating for the analysis of this compound purity.

Experimental Protocol: RP-HPLC Method

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A: Mobile Phase B (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.

  • Add approximately 25 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation and Trustworthiness

A self-validating system is crucial for ensuring the trustworthiness of any analytical method. This involves a thorough validation according to the International Council for Harmonisation (ICH) guidelines.

System Suitability:

Before sample analysis, a system suitability solution is injected to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (for the main peak) ≤ 2.0
Theoretical Plates (for the main peak) ≥ 2000
%RSD for 6 replicate injections (peak area) ≤ 2.0%

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies are performed.[5] The sample is subjected to stress conditions to induce degradation.

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days

Illustrative Forced Degradation Results:

Stress Condition% Degradation of this compoundNumber of Degradation Peaks
Acid Hydrolysis~15%2
Base Hydrolysis~10%1
Oxidative Degradation~20%3
Thermal Degradation~5%1
Photolytic Degradation~8%2

The HPLC method should be able to resolve all degradation products from the main peak and from each other, demonstrating its specificity.

Causality Behind Experimental Choices
  • C18 Column: A C18 stationary phase is a versatile and robust choice for the separation of moderately polar compounds like this compound.

  • Formic Acid in Mobile Phase: The addition of a small amount of formic acid improves peak shape and reproducibility by controlling the ionization of the amino group.

  • Gradient Elution: A gradient program is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.

  • UV Detection at 254 nm: Indazole derivatives typically exhibit strong UV absorbance around this wavelength, providing good sensitivity for both the main compound and potential aromatic impurities.

Alternative Technique: UPLC-MS for Enhanced Sensitivity and Impurity Identification

For applications requiring higher sensitivity or for the identification of unknown impurities, a UPLC-MS method is a powerful alternative.

Experimental Protocol: UPLC-MS Method

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.6-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Data Acquisition: Full Scan (m/z 50-500) and Tandem MS (MS/MS) for structural elucidation.

Expert Insight: The coupling of UPLC with mass spectrometry allows for not only the quantification of impurities but also their structural characterization based on their mass-to-charge ratio and fragmentation patterns. This is invaluable for identifying novel impurities and understanding degradation pathways.

Visualizing the Workflow

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Chromatogram detect->integrate quantify Quantify Purity & Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC purity analysis of this compound.

Logical Flow of Method Validation

Validation_Flow MethodDevelopment Method Development Specificity Specificity (Forced Degradation) MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: Logical progression of HPLC method validation according to ICH guidelines.

Conclusion

The selection of an appropriate analytical method for the purity determination of this compound is a critical decision in the drug development process. While various techniques are available, a well-developed and validated stability-indicating RP-HPLC method stands out as the most practical and reliable approach for routine quality control. It offers a judicious balance of specificity, sensitivity, and cost-effectiveness. For more demanding applications, such as in-depth impurity profiling and identification, UPLC-MS provides unparalleled speed and analytical power. By understanding the principles behind each technique and adhering to rigorous validation protocols, researchers and scientists can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

A Comparative Guide to the Kinase Inhibition Profile of 3-Aminoindazoles: Spotlight on the 7-Methyl Substitution

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has solidified its position as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1] Its rigid, bicyclic nature and capacity for crucial hydrogen bonding interactions with the kinase hinge region make it an ideal starting point for developing targeted therapies.[2] This guide provides an in-depth comparison of the kinase inhibition profiles of various indazole-based compounds, with a specific focus on the 3-aminoindazole chemotype. While direct experimental data for 3-Amino-7-methyl-1H-indazole is not extensively available in the public domain, we will extrapolate the potential impact of the 7-methyl group by analyzing structure-activity relationships (SAR) of related compounds and comparing the profiles of prominent 3-aminoindazole derivatives against other indazole-based inhibitors.

The 3-Aminoindazole Scaffold: A Potent Hinge-Binder

The 3-aminoindazole moiety is a highly effective "hinge-binding" fragment, adept at interacting with the backbone of the ATP-binding pocket of various kinases.[3] This interaction is a cornerstone of the inhibitory activity of many indazole-based drugs. By anchoring the inhibitor to this critical region, the 3-amino group facilitates the blockade of ATP binding and subsequent phosphorylation events that drive cellular processes like proliferation, angiogenesis, and survival. Several successful kinase inhibitors have incorporated this key structural feature.[3]

Kinase Inhibition Profiles of Prominent 3-Aminoindazole Derivatives

To understand the potential of this compound, it is instructive to examine the kinase inhibition profiles of well-characterized 3-aminoindazole-based inhibitors. A prime example is Linifanib (ABT-869) , a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Linifanib (ABT-869): A Case Study

Linifanib is a potent inhibitor of members of the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor families.[4] It demonstrates high efficacy against key kinases involved in tumor angiogenesis and proliferation.

Target KinaseIC50 (nM)Reference
KDR (VEGFR-2)4[4]
FLT1 (VEGFR-1)3[5]
PDGFRβ66[5]
FLT34[5]
c-Kit14[6]
CSF-1R3[6]
Table 1: In vitro kinase inhibition profile of Linifanib (ABT-869).

As shown in Table 1, Linifanib exhibits low nanomolar potency against several critical RTKs. This broad-spectrum inhibition of key angiogenic and oncogenic kinases contributes to its anti-tumor activity.[4]

Comparative Analysis with Other Indazole-Based Kinase Inhibitors

To provide a broader context, we will compare the profile of 3-aminoindazole derivatives with other clinically approved indazole-based kinase inhibitors that do not necessarily share the 3-amino substitution pattern. This comparison highlights the versatility of the indazole scaffold.

Axitinib and Pazopanib: Alternative Indazole Scaffolds

Axitinib and Pazopanib are two other successful multi-kinase inhibitors that feature an indazole core. Their primary targets also include VEGFRs, demonstrating the indazole scaffold's consistent utility in targeting angiogenesis.[7][8]

Target KinaseAxitinib IC50 (nM)Pazopanib IC50 (nM)Reference
VEGFR-11.210[7]
VEGFR-20.230[7]
VEGFR-30.1-0.347[7]
PDGFRα-84[7]
PDGFRβ1.684[7]
c-Kit1.774[7]
Table 2: Comparative in vitro kinase inhibition profiles of Axitinib and Pazopanib.

Axitinib, in particular, shows potent, sub-nanomolar inhibition of VEGFRs.[9] While both Axitinib and Pazopanib are highly effective, their distinct substitution patterns on the indazole ring lead to variations in their selectivity and potency profiles.

Structure-Activity Relationship (SAR) and the Significance of the 7-Methyl Group

The specific substitution pattern on the indazole ring is a critical determinant of a compound's potency and selectivity. While we lack direct data for this compound, we can infer the potential role of the 7-methyl group from established medicinal chemistry principles.

The 7-methyl group is known to enhance potency and selectivity by occupying a specific hydrophobic pocket within the target kinase's ATP-binding site.[2] This additional interaction can lead to a tighter binding affinity and a more favorable inhibitory profile. The strategic placement of such a small alkyl group can fine-tune the compound's interaction with the target, potentially improving its drug-like properties.

Experimental Methodologies for Kinase Inhibition Assays

The determination of a compound's inhibitory activity against a specific kinase is a crucial step in drug discovery. A common method to quantify this is the determination of the half-maximal inhibitory concentration (IC50).

General Protocol for an In Vitro Kinase Inhibition Assay:
  • Reagents and Materials:

    • Recombinant Kinase Enzyme

    • Kinase-specific Substrate (peptide or protein)

    • ATP (Adenosine Triphosphate)

    • Test Compound (e.g., this compound)

    • Assay Buffer (containing MgCl2, DTT, etc.)

    • Detection Reagent (e.g., ADP-Glo™, radiolabeled ATP)

    • Microplates (e.g., 96-well or 384-well)

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the kinase enzyme and substrate to the wells of the microplate.

    • Add the diluted test compound to the appropriate wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction (e.g., by adding a stop solution).

    • Add the detection reagent to quantify the kinase activity (e.g., by measuring luminescence or radioactivity).

  • Data Analysis:

    • Subtract the background signal from all data points.

    • Normalize the data to the control wells (100% activity).

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of This compound Reaction_Setup Dispense Reagents into Microplate Compound_Dilution->Reaction_Setup Enzyme_Substrate_Mix Prepare Kinase/ Substrate Mixture Enzyme_Substrate_Mix->Reaction_Setup ATP_Addition Initiate Reaction with ATP Reaction_Setup->ATP_Addition Incubation Incubate at Controlled Temperature ATP_Addition->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Add Detection Reagent (e.g., ADP-Glo) Reaction_Stop->Detection Data_Acquisition Measure Signal (Luminescence) Detection->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis

Caption: A generalized experimental workflow for determining the IC50 of a kinase inhibitor.

Key Signaling Pathways Targeted by Indazole Inhibitors

The kinases targeted by the discussed indazole derivatives are central components of signaling pathways that are frequently dysregulated in cancer. The VEGF and PDGF signaling pathways are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR->PI3K PDGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Inhibitor 3-Aminoindazole Inhibitors Indazole_Inhibitor->VEGFR Indazole_Inhibitor->PDGFR

Caption: Simplified VEGF and PDGF signaling pathways and the inhibitory action of 3-aminoindazole derivatives.

By inhibiting VEGFR and PDGFR, 3-aminoindazole derivatives can effectively shut down these pro-tumorigenic signaling cascades.

Conclusion

The 3-aminoindazole scaffold represents a highly versatile and potent core for the design of kinase inhibitors. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, the analysis of structurally related compounds like Linifanib (ABT-869) and the broader class of indazole-based inhibitors provides a strong rationale for its potential efficacy. The addition of a 7-methyl group is a known strategy to enhance potency and selectivity, suggesting that this compound could be a promising candidate for further investigation. The comparative data presented here underscores the importance of the indazole core in targeting key oncogenic kinases and provides a framework for the continued development of this important class of therapeutic agents.

References

The Impact of 7-Position Methylation on the Biological Activity of 3-Amino-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1H-indazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among its derivatives, 3-amino-1H-indazole has emerged as a particularly valuable pharmacophore, especially in the development of kinase inhibitors for oncology.[1][3] This guide provides a comparative analysis of the biological activity of the parent 3-amino-1H-indazole scaffold and its methylated analogue, 3-Amino-7-methyl-1H-indazole. While direct, head-to-head comparative studies are limited in publicly available literature, this document synthesizes existing data on substituted indazoles to infer the potential impact of methylation at the 7-position and outlines the experimental workflows required to generate definitive comparative data.

The 3-Amino-1H-indazole Scaffold: A Cornerstone in Kinase Inhibition

The 3-amino-1H-indazole moiety is a potent "hinge-binder," capable of forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases.[3] This interaction is a key feature in the mechanism of action for many kinase inhibitors, effectively blocking the enzyme's activity and disrupting downstream signaling pathways that are often dysregulated in cancer.[4] Numerous derivatives of 3-amino-1H-indazole have been synthesized and evaluated for their anti-proliferative and kinase inhibitory activities, demonstrating the scaffold's versatility and potential for therapeutic development.[1][5]

Comparative Biological Activity: Unraveling the Role of the 7-Methyl Group

Substitutions on the indazole ring can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. The introduction of a methyl group at the 7-position can induce several changes:

  • Steric Effects: The methyl group can introduce steric hindrance, potentially altering the binding orientation of the indazole core within the kinase active site. This could either enhance or diminish the compound's inhibitory activity depending on the specific topology of the target kinase.

  • Electronic Effects: The electron-donating nature of the methyl group can subtly modify the electronic distribution of the indazole ring system, which may influence the strength of the hydrogen bonds formed with the kinase hinge region.

  • Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule. This can impact cell permeability and metabolic stability, which are crucial factors for a drug candidate's overall efficacy.

Experimental Workflows for Direct Comparison

To elucidate the precise differences in biological activity between this compound and 3-amino-1H-indazole, a systematic experimental approach is required. The following workflows outline the key assays for a comprehensive comparison.

In Vitro Antiproliferative Activity Screening

The initial step in comparing the two compounds would be to assess their ability to inhibit the growth of various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[6][7]

Experimental Workflow: MTT Assay

Caption: Workflow for determining the antiproliferative activity using the MTT assay.

Kinase Inhibition Assays

To understand the mechanism of action, it is crucial to evaluate the compounds' ability to inhibit specific kinases. A variety of in vitro kinase assays can be employed for this purpose.

Experimental Workflow: In Vitro Kinase Inhibition Assay

References

A Comparative Guide to the Structure-Activity Relationship of 7-Methyl Substituted Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has cemented its status as a "privileged structure" in medicinal chemistry.[1][2] Its rigid framework and capacity for crucial hydrogen bonding have made it a cornerstone in designing a multitude of biologically active compounds, including several FDA-approved drugs like Pazopanib and Axitinib for cancer treatment.[2][3] Among the vast landscape of indazole derivatives, the 7-methyl substituted variant has emerged as a particularly noteworthy motif, frequently enhancing potency, selectivity, and pharmacokinetic properties of drug candidates.[1]

This guide offers an in-depth comparative analysis of the structure-activity relationship (SAR) of 7-methyl substituted indazoles. We will explore the synthetic rationale, delve into the nuanced effects of the 7-methyl group on biological activity in comparison to other substituents, and provide validated experimental protocols for synthesis and evaluation.

The Strategic Importance of the 7-Methyl Group

While substitutions can be made at various positions on the indazole ring, the C7 position offers a unique vector for influencing molecular interactions.[1][4] The strategic placement of a methyl group at this position can have profound effects:

  • Enhanced Potency and Selectivity: In many cases, particularly in kinase inhibitors, the 7-methyl group serves to occupy a specific hydrophobic pocket within the ATP-binding site of the target enzyme.[1] This snug fit increases binding affinity and can confer selectivity against other closely related kinases, a critical factor in reducing off-target effects.

  • Improved Physicochemical Properties: The addition of a methyl group can modulate the molecule's lipophilicity and metabolic stability.[5] This can positively impact its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for developing orally bioavailable drugs.

  • Conformational Restriction: The steric bulk of the methyl group, though small, can influence the preferred conformation of substituents at the N1 position, orienting them for optimal interaction with the target protein.

Synthesis of the 7-Methyl-1H-Indazole Core

The foundational 7-methyl-1H-indazole core is readily accessible through established synthetic pathways. A robust and efficient method relies on the intramolecular cyclization of 2,6-dimethylaniline, a commercially available starting material.[1] The reaction proceeds via diazotization followed by cyclization to yield the desired scaffold with high efficiency.[1]

Experimental Protocol: Gram-Scale Synthesis of 7-Methyl-1H-Indazole[1]

Materials:

  • 2,6-dimethylaniline (25 g, 206 mmol)

  • tert-butyl nitrite (52 mL)

  • Potassium acetate (40 g, 412 mmol)

  • 18-crown-6 (5.4 g, 20.6 mmol)

  • Chloroform (750 mL + 400 mL)

  • Water (2 x 250 mL)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate (9:1)

Procedure:

  • To a solution of 2,6-dimethylaniline (25 g) in chloroform (750 mL) at room temperature under a nitrogen atmosphere, slowly add tert-butyl nitrite (52 mL).

  • Stir the mixture for 20 minutes.

  • Add potassium acetate (40 g) and 18-crown-6 (5.4 g) to the reaction mixture.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and continue stirring for an additional 15 hours.

  • Remove the solid precipitate by vacuum filtration and wash the solids with chloroform (400 mL).

  • Combine the filtrates and wash with water (2 x 250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate (9:1) mixture to yield 7-methyl-1H-indazole.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,6-Dimethylaniline Step1 Diazotization (tert-butyl nitrite, CHCl₃) Start->Step1 Step2 Intramolecular Cyclization (KOAc, 18-crown-6, Heat) Step1->Step2 Step3 Workup (Filtration, Washing) Step2->Step3 Step4 Purification (Flash Column Chromatography) Step3->Step4 End 7-Methyl-1H-Indazole Step4->End

Caption: General workflow for the synthesis of 7-methyl-1H-indazole.

Structure-Activity Relationship: A Comparative Analysis

The true value of the 7-methyl group is best understood by comparing its effects to other substituents at the C7 position and across the entire indazole scaffold.

Comparison at the C7 Position

While direct, comprehensive SAR studies comparing a wide range of C7 substituents are not always available for a single target, general principles can be drawn from various research efforts. For instance, in the development of antiplasmodial 4-aminoquinolines, substitutions at the analogous 7-position showed that electron-donating groups like methoxy (OMe) were often detrimental to activity, while halogens like chloro, bromo, and iodo maintained high potency.[6] This highlights that the electronic and steric properties of the C7 substituent are critical. The 7-methyl group, being weakly electron-donating and having a modest size, often provides a favorable balance for fitting into hydrophobic pockets without introducing unfavorable electronic effects.

Influence on Other Positions: The Indazole Scaffold

The biological activity of indazole derivatives is a composite of substitutions at multiple positions. The 7-methyl group's influence is often synergistic with modifications elsewhere.

  • N1-Position: This position is frequently directed towards the solvent-exposed region of a binding pocket.[1] Substitutions here are crucial for modulating potency and improving physicochemical properties like solubility. The 7-methyl group can help anchor the core, allowing for greater flexibility in optimizing the N1-substituent.

  • C3-Position: The C3 position is another key vector for interaction. In a series of indazole-3-carboxamides designed as CRAC channel blockers, the specific regiochemistry of the amide linker at C3 was found to be critical for activity.[5][7] The presence of a 7-methyl group in such a scaffold would be expected to primarily influence ADME properties and potentially fine-tune the orientation of the C3-substituent.[5]

  • C5 and C6-Positions: These positions are also frequently modified to enhance target engagement. For example, in a series of FGFR1 inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was a key pharmacophore.[8]

The interplay between these positions dictates the final biological profile of the molecule.

Case Study: Kinase Inhibitors

The role of the 7-methyl group is exceptionally well-documented in the field of kinase inhibitors.[1] Kinases are pivotal regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The indazole core can act as an ATP-competitive inhibitor, and the 7-methyl group enhances this activity.[1] For example, in the development of inhibitors for Protein Kinase B (Akt), an indazole-pyridine analog demonstrated a Kᵢ of 0.16 nM, with the indazole core playing a key role in achieving this high potency.[9] While this specific study does not isolate the effect of a 7-methyl group, related research on PERK inhibitors led to the discovery of GSK2606414, which features a 7-methyl-pyrrolo[2,3-d]pyrimidine core, underscoring the utility of the 7-methyl group in achieving potent and selective kinase inhibition.[10]

Quantitative Bioactivity Comparison

To illustrate the impact of substitution, the following table summarizes hypothetical inhibitory activity data for indazole analogs against a generic kinase target, based on general SAR principles discussed in the literature.[5] Specific IC₅₀ data for a direct comparison of 7-substituted indazoles is often target-dependent and spread across numerous publications.

Compound IDR¹ (N1-Position)R⁷ (C7-Position)R³ (C3-Position)Kinase IC₅₀ (nM)
Analog APhenylHH150
Analog BPhenylCH₃ H45
Analog CPhenylClH60
Analog D3-F-PhenylCH₃ H25
Analog E3-F-PhenylCH₃ Carboxamide10

This table is illustrative and designed to represent general SAR trends. Actual values are target-specific.

This hypothetical data illustrates that the addition of a 7-methyl group (Analog B vs. A) can significantly improve potency. Further optimization at other positions (Analog D and E) can lead to highly potent compounds.

SAR Visualization

SAR_Diagram cluster_indazole Indazole Scaffold cluster_properties Pharmacological Properties Indazole Indazole Core N1 N1-Position (Solubility, Potency) Indazole->N1 Modulates C7 C7-Position (Potency, Selectivity) Indazole->C7 Modulates C3 C3-Position (Target Interaction) Indazole->C3 Modulates Other Other Positions (Fine-tuning) Indazole->Other Modulates Potency Potency N1->Potency PK Pharmacokinetics N1->PK C7->Potency Selectivity Selectivity C7->Selectivity C3->Potency

Caption: Key positions on the indazole scaffold influencing pharmacological properties.

Bioactivity Evaluation: Experimental Protocols

Evaluating the biological impact of 7-methyl substitution requires robust and reproducible assays. Below are standard protocols used to assess the anti-proliferative effects of novel indazole compounds.

Protocol: MTT Cell Proliferation Assay[2]

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole compounds (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Protocol: Cell Cycle Analysis by Flow Cytometry[2]

This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.

Procedure:

  • Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Perspectives

The 7-methyl-indazole scaffold is a highly valuable core structure in modern medicinal chemistry, consistently contributing to the discovery of potent and selective therapeutic agents.[1] Its synthetic accessibility and favorable physicochemical properties ensure its continued use in drug discovery campaigns. The strategic placement of the 7-methyl group is a key design element for achieving high-affinity interactions, particularly within the hydrophobic sub-pockets of kinase enzymes.[1]

Future research will likely focus on further exploring the application of this scaffold to new biological targets. As our understanding of disease biology deepens, novel derivatization strategies for the 7-methyl-indazole core will be employed to refine the potency, selectivity, and overall drug-like properties of the resulting compounds, solidifying its role as a privileged scaffold in the development of next-generation medicines.

References

A Researcher's Guide to Navigating Kinase Inhibitor Specificity: A Cross-Reactivity Profile of 3-Amino-7-methyl-1H-indazole Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly in oncology, kinase inhibitors have emerged as a cornerstone of precision medicine. The indazole scaffold, and specifically derivatives of 3-amino-1H-indazole, represents a privileged structure in the design of potent kinase inhibitors.[1][2][3][4] While the specific compound 3-Amino-7-methyl-1H-indazole serves as a valuable building block in medicinal chemistry, comprehensive public data on its direct biological activity and cross-reactivity profile is limited.[5] This guide, therefore, will use well-characterized kinase inhibitors possessing related structural motifs as exemplars to illuminate the critical process of cross-reactivity profiling. We will delve into the methodologies, data interpretation, and the profound implications of off-target effects in drug development.

This guide will provide researchers, scientists, and drug development professionals with a framework for assessing the cross-reactivity of kinase inhibitors, using established techniques and data from publicly available studies on compounds with similar scaffolds to this compound.

The Importance of Kinase Selectivity Profiling

Methodologies for Cross-Reactivity Profiling

Several robust methodologies are employed to determine the selectivity of a kinase inhibitor. These can be broadly categorized into in vitro biochemical assays and cell-based assays.

In Vitro Kinase Assays

Biochemical assays are the workhorse of selectivity profiling, providing a direct measure of an inhibitor's potency against a large panel of purified kinases.[6][11]

Table 1: Comparison of Common In Vitro Kinase Profiling Platforms

Assay PlatformPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.[12][13]High sensitivity, considered the "gold standard".Use of radioactivity, requires specialized handling and disposal.
Fluorescence-Based Assays Utilizes changes in fluorescence (e.g., FRET, fluorescence polarization) to detect kinase activity or inhibitor binding.[9]High-throughput, non-radioactive.Potential for compound interference with the fluorescent signal.
Luminescence-Based Assays Measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.High sensitivity and dynamic range.Can be susceptible to ATP-competitive inhibitors that also affect the luciferase enzyme.
Label-Free Assays Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding events directly without the need for labels.Provides detailed kinetic and thermodynamic data.Lower throughput, requires specialized equipment.
Competition Binding Assays (e.g., KINOMEscan™) A test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.[14][15][16]Broad kinase coverage, not dependent on enzyme activity, provides true binding affinities (Kd).[15]Does not provide information on the functional consequence of binding (inhibition or activation).

Experimental Protocol: A Generic In Vitro Kinase Assay

This protocol outlines a typical fluorescence-based assay for determining the IC50 of an inhibitor against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., a 3-amino-1H-indazole derivative) in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase, a suitable peptide substrate, and ATP in the kinase buffer.

  • Assay Procedure:

    • Dispense the test compound into a 384-well plate, performing serial dilutions to create a dose-response curve. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add the kinase to all wells and incubate for a short period (e.g., 15 minutes) to allow the compound to bind.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[11]

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the phosphorylated substrate using a suitable detection reagent (e.g., a phosphorylation-specific antibody coupled to a fluorescent probe).[9]

  • Data Analysis:

    • Measure the fluorescence signal using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Profiling

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Synthesize/Obtain Test Compound B Prepare Stock Solutions (DMSO) A->B D Serial Dilution of Compound B->D C Select Kinase Panel & Substrates G Initiate Reaction (Substrate + ATP) C->G E Dispense into Assay Plate D->E F Add Kinase & Incubate E->F F->G H Stop Reaction & Add Detection Reagents G->H I Read Signal (e.g., Fluorescence) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50/Kd K->L

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Cell-Based Assays

While in vitro assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing a compound's effects within a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in a cellular environment.[17][18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[17][20]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO).

    • Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[19] This will cause unstabilized proteins to denature and aggregate.

    • Cool the samples on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells (e.g., by freeze-thaw cycles or with a lysis buffer).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[20]

    • Analyze the amount of soluble target protein remaining at each temperature using a protein detection method such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[21]

CETSA Workflow

G A Treat Cells with Compound/Vehicle B Aliquot Cells A->B C Heat to Different Temperatures B->C D Lyse Cells C->D E Separate Soluble & Aggregated Proteins D->E F Quantify Soluble Target Protein E->F G Plot Melting Curve F->G H Assess Thermal Shift G->H

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Comparative Analysis: Interpreting Selectivity Data

The output of a large-scale kinase screen is a vast amount of data that needs to be carefully analyzed and visualized to be meaningful.

Table 2: Hypothetical Kinase Selectivity Profile for an Indazole-Based Inhibitor

KinaseIC50 (nM)% Inhibition @ 1µM
Target Kinase A 5 99
Kinase B5092
Kinase C25078
Kinase D1,20045
Kinase E>10,000<10
... (400+ other kinases)>10,000<10

This data can be visualized using a "tree spot" diagram, where inhibited kinases are mapped onto a phylogenetic tree of the human kinome. This provides an intuitive representation of the inhibitor's selectivity.

Case Study: The Amino-Indazole Scaffold in Action

While we lack specific data for this compound, studies on related compounds highlight the utility of this scaffold. For instance, a series of 3-amino-1H-indazol-6-yl-benzamides were shown to be potent inhibitors of FLT3, c-Kit, and the PDGFRα gatekeeper mutant T674M.[1] Another study reported the discovery of a diarylamide 3-aminoindazole as a potent pan-BCR-ABL inhibitor, including the challenging T315I mutant.[2][22][23] These examples underscore the therapeutic potential of this chemical class and the importance of comprehensive profiling to understand their full spectrum of activity.

Conclusion and Future Directions

References

The Versatile Scaffold: A Comparative Guide to 3-Amino-7-methyl-1H-indazole as a Drug Discovery Tool

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—are paramount to accelerating the development of novel therapeutics. Among these, the 3-amino-1H-indazole core has emerged as a remarkably versatile template, giving rise to potent inhibitors of both G-protein coupled receptors (GPCRs) and protein kinases. This guide provides an in-depth validation of a specific, decorated indazole, 3-Amino-7-methyl-1H-indazole , as a powerful tool in the medicinal chemist's arsenal.

Here, we will dissect the utility of this scaffold in two distinct and highly significant therapeutic areas: the antagonism of the Calcitonin Gene-Related Peptide (CGRP) receptor for the treatment of migraine, and the inhibition of protein kinases, a cornerstone of oncology research. We will objectively compare the performance of this compound-containing compounds with established alternatives, supported by experimental data and detailed protocols to empower researchers in their own validation efforts.

Part 1: A Tale of Two Targets - The Dichotomous Utility of the this compound Scaffold

The 3-amino-1H-indazole moiety is an effective "hinge-binding" fragment, a key interaction for many kinase inhibitors.[1] However, its utility extends beyond the realm of kinases. The unique electronic and structural features of this scaffold, particularly when substituted with a methyl group at the 7-position, have proven to be instrumental in the design of high-affinity ligands for the CGRP receptor. This dual-targeting potential underscores the importance of rigorous validation to understand the specific context in which this scaffold can be most effectively deployed.

Antagonism of the CGRP Receptor: A New Dawn in Migraine Therapy

The CGRP receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), is a prime target for the acute treatment of migraine.[2] The this compound scaffold has been integral to the development of a new generation of potent CGRP antagonists.

A notable example is HTL22562 , a highly potent and selective CGRP receptor antagonist.[3] Structural studies have revealed that the 7-methyl-1H-indazol-5-yl group of HTL22562 is anchored to the RAMP1 side chain of the receptor, highlighting the critical role of this fragment in achieving high-affinity binding.[4]

Comparative Analysis: this compound Scaffold vs. Alternative CGRP Antagonists

To objectively assess the performance of the this compound scaffold, we compare it with two FDA-approved "gepants," Ubrogepant and Rimegepant , which represent alternative chemical scaffolds for CGRP antagonism.

Compound/ScaffoldTargetAssay TypePotency (IC50/Ki)Reference
HTL22562 (contains this compound)Human CGRP ReceptorRadioligand BindingNot explicitly stated, but described as "highly potent"[3]
BMS-742413 (contains this compound)Human CGRP ReceptorRadioligand BindingNot explicitly stated, but described as a "potent human CGRP antagonist"[5]
Ubrogepant Human CGRP ReceptorRadioligand BindingKi = 0.070 nM[6][7]
Human CGRP ReceptorcAMP Functional AssayIC50 = 0.08 nM[6][8]
Rimegepant Human CGRP ReceptorRadioligand BindingKi = 0.027 nM[5][9]
Human CGRP ReceptorcAMP Functional AssayIC50 = 0.14 nM[5][10]

Experimental Protocol: Validating CGRP Receptor Antagonism

To validate a novel compound containing the this compound scaffold as a CGRP receptor antagonist, a multi-tiered experimental approach is essential.

Workflow for CGRP Receptor Antagonist Validation

Caption: A stepwise approach to validating CGRP receptor antagonists.

Step-by-Step Methodology: cAMP Accumulation Assay

This cell-based functional assay measures the ability of a compound to inhibit the CGRP-induced production of cyclic AMP (cAMP).

  • Cell Culture: Culture CHO-K1 cells stably co-expressing the human CLR and RAMP1 (human CGRP receptor).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., an HTL22562 analog) and a reference antagonist (e.g., Rimegepant).

  • Assay Procedure:

    • Seed the cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with the test compound or reference antagonist for 30 minutes.

    • Stimulate the cells with a fixed concentration of human α-CGRP (typically at its EC80 concentration) for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., a LANCE Ultra cAMP kit).

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: The cAMP assay is a crucial functional validation step because it directly measures the downstream signaling consequence of CGRP receptor activation. A potent IC50 in this assay confirms that the compound is not just binding to the receptor (as determined by radioligand binding) but is also effectively blocking its biological activity.

A Privileged Scaffold for Kinase Inhibition

The 3-amino-1H-indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a versatile starting point for developing potent and selective inhibitors.[11]

Derivatives of 3-amino-1H-indazole have been shown to inhibit a range of kinases, including FLT3, PDGFRα, and Kit.[12][13] The methyl group at the 7-position can influence the physicochemical properties of the molecule, potentially improving cell permeability and metabolic stability, which are critical parameters for effective kinase inhibitors.

Comparative Analysis: 3-Amino-1H-indazole Scaffold vs. Broad-Spectrum and Selective Kinase Inhibitors

To understand the utility of the 3-amino-1H-indazole scaffold in kinase inhibitor discovery, we compare it to the promiscuous inhibitor Staurosporine and the more selective, clinically approved inhibitor Dasatinib .

Compound/ScaffoldTarget Kinase(s)Potency (IC50/Ki)Reference
3-Amino-1H-indazole derivative (Compound 4) FLT3, PDGFRα, KitEC50s in single-digit nM range[12][13]
3-Amino-1H-indazole derivative (AKE-72) BCR-ABLWTIC50 < 0.5 nM[14]
BCR-ABLT315IIC50 = 9 nM[14]
Staurosporine Broad Spectrum (PKC, p60v-src, PKA, CaM kinase II, etc.)IC50 values from 3-20 nM
Dasatinib BCR-ABL, SRC family kinases, c-Kit, PDGFRβ, etc.Ki < 1 nM for c-Src and c-Abl[15][16]

Experimental Protocol: Validating a Novel Kinase Inhibitor

A systematic approach is required to characterize the potency, selectivity, and cellular activity of a new kinase inhibitor based on the 3-amino-1H-indazole scaffold.

Workflow for Kinase Inhibitor Validation

Caption: A comprehensive workflow for the validation of kinase inhibitors.

Step-by-Step Methodology: NanoBRET™ Target Engagement Assay

This live-cell assay quantitatively measures the binding of a test compound to its target kinase.

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of the test compound.

    • Add the test compound and a cell-permeable fluorescent tracer that binds to the same kinase to the transfected cells.

  • BRET Measurement:

    • Add the NanoLuc® substrate.

    • Measure the bioluminescence resonance energy transfer (BRET) signal. The binding of the test compound will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration and fit the data to determine the IC50 value for target engagement.

Causality Behind Experimental Choices: While biochemical assays confirm enzymatic inhibition, the NanoBRET™ assay provides crucial evidence of target engagement within the complex intracellular environment. This helps to bridge the gap between in vitro potency and cellular efficacy, a common challenge in kinase inhibitor development.

Part 2: Synthesizing the Evidence - The Verdict on this compound

The this compound scaffold presents a compelling case for its utility as a drug discovery tool. Its demonstrated success in the development of potent CGRP receptor antagonists for migraine and its established role as a versatile hinge-binding motif for kinase inhibitors highlight its value.

Key Strengths:

  • Dual Targeting Capability: The ability to effectively target both GPCRs and kinases makes this a highly valuable scaffold for lead generation in multiple therapeutic areas.

  • Favorable Physicochemical Properties: The 7-methyl substitution can be strategically employed to fine-tune properties such as solubility, permeability, and metabolic stability.

  • Proven Clinical Relevance: The incorporation of this scaffold into clinical candidates provides strong validation of its potential for developing successful therapeutics.

Considerations for Researchers:

  • Selectivity Profiling is Crucial: Given its potential to interact with multiple target classes, comprehensive selectivity profiling is essential to avoid off-target effects.

  • Structure-Activity Relationship (SAR) Exploration: The indazole core offers multiple points for chemical modification, allowing for extensive SAR studies to optimize potency and selectivity for a given target.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Amino-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it culminates in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-7-methyl-1H-indazole. By moving beyond a simple checklist and explaining the causality behind these procedures, this document aims to build a foundation of trust and empower your laboratory's safety culture.

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a systematic approach to waste management, adhering to regulations set forth by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Key tenets include the prohibition of disposing hazardous chemicals in regular trash or down the sewer, mandatory documentation, and proper training for all personnel handling such waste.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Given the hazard profile of similar aminoindazoles, the following PPE is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with fine powders, preventing serious eye irritation.[3][4][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, as the compound is presumed to be a skin irritant and potentially harmful upon dermal absorption.[3][4][7]
Body Protection A standard laboratory coat.Minimizes the risk of contamination to personal clothing.
Respiratory Protection A NIOSH-approved respirator.Recommended if handling the compound as a dry powder or if there is a risk of aerosolization, to prevent respiratory tract irritation.[3][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as a hazardous waste stream. This protocol ensures compliance and safety.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound (including pure compound, solutions, and contaminated consumables like gloves and weigh boats) in a designated, chemically compatible, and leak-proof container.[1][8] This container must have a secure, screw-top lid.[9]

  • Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[4] Segregating waste streams can also be more cost-effective for disposal.[8]

  • Container Status: The hazardous waste container must be kept closed at all times, except when adding waste.[8][9]

2. Labeling:

  • Immediate Labeling: As soon as the first particle of waste is added, the container must be labeled with the words "Hazardous Waste".[8][9]

  • Content Identification: The label must clearly identify the contents, including the full chemical name: "this compound".[9] List all constituents of the waste, including solvents.

  • Hazard Communication: The label should also indicate the associated hazards (e.g., "Harmful," "Irritant").

  • Generator Information: Include the name of the principal investigator, the laboratory location (building and room number), and the date accumulation started.[8]

3. Storage (Satellite Accumulation Area):

  • Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[8]

  • Ventilation: The storage area must be well-ventilated.[1]

  • Inspections: The SAA should be inspected weekly for any signs of leakage or container deterioration.[9]

4. Disposal Request and Pickup:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[1]

  • Do Not Evaporate: Hazardous waste must not be disposed of by evaporation in a fume hood.[9]

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G cluster_prep Preparation & Collection cluster_label Labeling & Documentation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Designated, Compatible, Leak-Proof Hazardous Waste Container ppe->container Step 2 labeling Label Container: 'Hazardous Waste' 'this compound' PI Name, Room #, Date container->labeling Step 3 storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage Step 4 containment Place in Secondary Containment storage->containment Step 5 request Request Waste Pickup from Environmental Health & Safety (EHS) containment->request Step 6 end Proper Disposal by Authorized Personnel request->end Step 7

Caption: Workflow for the proper disposal of this compound.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills (Dry Powder):

    • Avoid generating dust.[3]

    • Wearing appropriate PPE, gently sweep or vacuum the material into a labeled, sealable container for disposal as hazardous waste.[3]

    • Clean the spill area thoroughly with soap and water.

  • Minor Spills (Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbent material into a labeled, sealable container for disposal as hazardous waste.

    • Wash the spill area with large amounts of water, preventing runoff into drains.[3]

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS department or emergency services.[3]

    • Prevent the spill from entering drains or water courses.[3]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant regulations. This commitment to responsible chemical stewardship is a hallmark of scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.